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4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride Documentation Hub

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  • Product: 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride
  • CAS: 473704-48-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 4-Ethoxy-5-isopropyl-2-methylaniline Hydrochloride (CAS 473704-48-2)

Executive Summary For drug development professionals and process chemists, highly substituted anilines serve as indispensable building blocks in the design of targeted therapeutics, particularly kinase inhibitors. 4-Etho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and process chemists, highly substituted anilines serve as indispensable building blocks in the design of targeted therapeutics, particularly kinase inhibitors. 4-Ethoxy-5-isopropyl-2-methylaniline hydrochloride (CAS 473704-48-2) is a specialized, electron-rich aromatic intermediate[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, safety profile, a self-validating de novo synthetic methodology, and its strategic application in medicinal chemistry.

Structural and Physicochemical Profiling

The structural architecture of CAS 473704-48-2 is defined by a fully substituted benzene ring (excluding positions 3 and 6), which imparts unique stereoelectronic properties[2].

  • Steric Bulk: The isopropyl group at position 5 provides significant lipophilic bulk, frequently utilized to occupy hydrophobic pockets (e.g., the gatekeeper pocket in kinase domains).

  • Electronic Modulation: The ethoxy group at position 4 is strongly electron-donating via resonance, increasing the nucleophilicity of the aniline nitrogen.

  • Conformational Control: The ortho-methyl group (position 2) forces a dihedral twist when the aniline is coupled to a larger heteroaromatic system, a classic strategy to lock a molecule into its bioactive conformation and reduce the entropic penalty of binding.

The compound is supplied as a hydrochloride salt. The causality behind this formulation is stability: the highly electron-rich free base is highly susceptible to spontaneous air oxidation, which degrades the material into complex azo or quinone-imine mixtures. The HCl salt protonates the amine, withdrawing electron density from the ring and rendering the solid bench-stable[1].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride
CAS Registry Number 473704-48-2
Molecular Formula C₁₂H₂₀ClNO (C₁₂H₁₉NO • HCl)
Molecular Weight 229.75 g/mol
InChIKey RAMYSWCVFRNRLJ-UHFFFAOYSA-N
Standard Purity ≥95% (typically validated via NMR/HPLC)

Hazard Mitigation and Handling Protocols

Handling functionalized anilines requires strict adherence to safety protocols due to their potential to cause methemoglobinemia and general irritation. According to standardized Safety Data Sheets (SDS), CAS 473704-48-2 requires specific engineering controls, including local exhaust ventilation, to prevent the inhalation of dust or aerosols[3].

Table 2: GHS Hazard Classifications and Causality
Hazard ClassCategoryStatementMechanistic Causality / Mitigation
Acute Toxicity, Oral Category 4H302: Harmful if swallowedAnilines are rapidly absorbed in the GI tract. Mitigation requires strict isolation and PPE[3].
Skin Irritation Category 2H315: Causes skin irritationLipophilic nature allows dermal penetration. Nitrile gloves and lab coats are mandatory[3].
Eye Irritation Category 2AH319: Causes serious eye irritationHCl salt dissociates in ocular fluid, causing localized pH drops. Safety goggles required[3].
STOT, Single Exposure Category 3H335: May cause respiratory irritationFine crystalline dust can irritate the respiratory mucosa. Handle in a certified fume hood[3].

De Novo Synthesis: A Self-Validating Protocol

To ensure supply chain resilience, process chemists must understand the de novo synthesis of this building block. The following methodology outlines a robust, four-step synthesis starting from commercially available carvacrol (5-isopropyl-2-methylphenol).

Experimental Workflow

SynthesisWorkflow SM Carvacrol (Starting Material) Step1 Nitration (HNO3, AcOH) SM->Step1 Int1 4-Nitrocarvacrol Step1->Int1 Step2 O-Alkylation (EtBr, K2CO3) Int1->Step2 Int2 Nitro Ether Intermediate Step2->Int2 Step3 Reduction (H2, Pd/C) Int2->Step3 FreeBase Free Base Aniline Step3->FreeBase Step4 Salt Formation (HCl/Dioxane) FreeBase->Step4 Product CAS 473704-48-2 (HCl Salt) Step4->Product

Fig 1: De novo synthetic workflow for CAS 473704-48-2 from carvacrol.

Step-by-Step Methodology & Causality
  • Regioselective Nitration:

    • Protocol: Dissolve carvacrol in glacial acetic acid. Slowly add 1.05 equivalents of dilute nitric acid at 0°C. Stir for 2 hours.

    • Causality & Validation: The strongly activating hydroxyl group directs the electrophilic aromatic substitution exclusively to the para position (position 4). In-process control: TLC (Hexane:EtOAc 4:1) will show the appearance of a distinct yellow spot (nitroaromatic).

  • O-Alkylation (Ethylation):

    • Protocol: Dissolve the 4-nitrocarvacrol intermediate in anhydrous DMF. Add 2.0 eq of K₂CO₃ and 1.5 eq of ethyl bromide. Heat to 60°C for 12 hours.

    • Causality & Validation: K₂CO₃ deprotonates the phenol, and the polar aprotic DMF accelerates the Sₙ2 displacement of the bromide. In-process control: LC-MS must confirm the disappearance of the phenolic mass and the appearance of the [M+H]⁺ peak corresponding to the ethyl ether.

  • Catalytic Hydrogenation:

    • Protocol: Transfer the nitro ether to a Parr shaker. Add methanol and 10% Pd/C catalyst (0.05 eq). Purge with N₂, then H₂, and pressurize to 40 psi. Shake until H₂ uptake ceases.

    • Causality & Validation: Catalytic hydrogenation is chosen over metal-acid reductions (e.g., Fe/HCl) to prevent the formation of chlorinated byproducts and ensure a highly pure free base. In-process control: Filter through Celite and analyze via HPLC. The complete disappearance of the nitro species is critical to prevent genotoxic impurities in the final API.

  • Hydrochloride Salt Formation:

    • Protocol: Dissolve the crude free base in dry diethyl ether. Dropwise, add a 4M solution of HCl in dioxane at 0°C until precipitation is complete. Filter and wash with cold ether.

    • Causality & Validation: Immediate salt formation prevents the oxidative degradation of the electron-rich aniline. The product (CAS 473704-48-2) is validated via ¹H-NMR (D₂O), confirming the downfield shift of the aromatic protons due to the -NH₃⁺ group.

Applications in Medicinal Chemistry

In drug discovery, CAS 473704-48-2 is primarily utilized as a nucleophile to construct diarylamine or heteroarylamine scaffolds. Its specific substitution pattern makes it highly reactive in Nucleophilic Aromatic Substitution (SₙAr) and Buchwald-Hartwig cross-coupling reactions.

MedChemWorkflow Aniline CAS 473704-48-2 (Aniline HCl Salt) Reaction1 SNAr Reaction (DIPEA, n-BuOH, 100°C) Aniline->Reaction1 Core Heteroaryl Halide (e.g., 2,4-Dichloropyrimidine) Core->Reaction1 Intermediate Diaryl Aminopyrimidine Reaction1->Intermediate Reaction2 Buchwald-Hartwig Cross-Coupling Intermediate->Reaction2 API Target Kinase Inhibitor (API Candidate) Reaction2->API

Fig 2: Application of CAS 473704-48-2 in kinase inhibitor synthesis.

Mechanistic Utility

When synthesizing kinase inhibitors, the HCl salt is first neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The free aniline then attacks an electrophilic core (e.g., 2,4-dichloropyrimidine). The electron-donating ethoxy group accelerates this SₙAr reaction by increasing the electron density on the nitrogen lone pair. Once coupled, the resulting intermediate can undergo further transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to yield highly complex, multi-ring API candidates.

References

Sources

Exploratory

Engineering Hydrophobicity and Ionization Efficiency: The Role of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine Hydrochloride in Proteomics

Executive Summary In advanced bottom-up proteomics and metabolomics, the detection of low-abundance, highly hydrophilic peptides and carboxylic acids remains a fundamental challenge. These polar analytes often elute in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced bottom-up proteomics and metabolomics, the detection of low-abundance, highly hydrophilic peptides and carboxylic acids remains a fundamental challenge. These polar analytes often elute in the void volume of reversed-phase liquid chromatography (RP-LC) columns, subjecting them to severe ion suppression from salts and resulting in poor electrospray ionization (ESI) efficiency.

To circumvent this, chemical derivatization using aniline analogues has become a cornerstone strategy[1]. 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (EIMPA-HCl, CAS: 473704-48-2) is a highly specialized, commercially available biochemical reagent engineered specifically for these proteomics workflows[2]. By covalently modifying the carboxylic acid moieties of peptides (the C-terminus, Aspartate, and Glutamate residues), EIMPA-HCl drastically alters the physicochemical properties of the analyte, enhancing both chromatographic retention and MS/MS fragmentation dynamics[3].

Mechanistic Rationale: Why EIMPA-HCl?

While standard aniline is frequently used for peptide derivatization, it often lacks the necessary hydrophobicity to fully rescue extremely polar di- or tri-peptides from the LC void volume. Chemical derivatization is a prevalent strategy to overcome low ionization efficiencies in ESI-MS, and the choice of the derivatizing group is critical[4]. EIMPA-HCl is structurally optimized to maximize analytical sensitivity through three distinct mechanisms:

  • Massive Hydrophobic Shift (The Isopropyl/Methyl Effect): The addition of the bulky isopropyl and methyl groups significantly increases the partition coefficient (logP) of the derivatized peptide. This forces the peptide to interact strongly with C18 stationary phases, delaying elution to a cleaner region of the organic gradient where ion suppression is minimized[3].

  • Enhanced ESI Surface Activity: According to the ion evaporation model of electrospray ionization, highly hydrophobic molecules preferentially accumulate at the surface of the ESI droplet. The lipophilic nature of the EIMPA tag ensures that the derivatized peptides are optimally positioned for gas-phase ejection.

  • Charge Stabilization (The Ethoxy Resonance Effect): The ethoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density on the aromatic ring, stabilizing localized positive charges during the ESI process and leading to a robust, high-intensity precursor ion signal.

Mechanism ESI ESI Droplet Surface Accumulation Desolv Enhanced Desolvation (Hydrophobic Effect) ESI->Desolv Ion Charge Stabilization (Ethoxy Resonance) Desolv->Ion MSMS Directed MS/MS Fragmentation Ion->MSMS Data High-Confidence Identification MSMS->Data

Fig 1. Mechanistic pathway of EIMPA-induced ESI signal enhancement and MS/MS fragmentation.

MS/MS Fragmentation Dynamics

Beyond chromatographic benefits, derivatization with EIMPA-HCl fundamentally alters how peptides fragment during Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

In native tryptic peptides, the presence of an acidic C-terminus and a basic internal/N-terminal residue creates a zwitterionic effect that can complicate fragmentation spectra. By converting the C-terminal carboxylic acid into a neutral, hydrophobic amide via EIMPA derivatization, the gas-phase basicity of the peptide is restricted to the N-terminus or basic side chains (e.g., Arginine/Lysine). This targeted modification orients the fragmentation pattern toward a highly predominant and complete y-ion or b-ion series (depending on the exact charge state and basic residue location), vastly simplifying de novo sequencing and automated database scoring[5].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following EDC/NHS coupling protocol is designed as a self-validating system. The pH is strictly controlled to balance the stability of the EDC-activated intermediate with the nucleophilicity of the EIMPA amine.

Materials Required:
  • Target Peptide Mixture (10–50 µg)

  • EIMPA-HCl (CAS: 473704-48-2)[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES Buffer (0.1 M, pH 5.0)

  • Hydroxylamine (Quenching agent)

Step-by-Step Methodology:
  • Peptide Solubilization: Dissolve the lyophilized peptide mixture in 50 µL of 0.1 M MES buffer (pH 5.0). Causality: A slightly acidic pH is mandatory here to prevent the rapid hydrolysis of EDC, which occurs readily at basic pH.

  • Carboxylic Acid Activation: Add EDC and NHS to the peptide solution to achieve a final concentration of 20 mM and 50 mM, respectively. Incubate at room temperature for 15 minutes. This forms the amine-reactive NHS-ester intermediate.

  • Nucleophilic Derivatization: Add a 100-fold molar excess of EIMPA-HCl to the reaction mixture. Adjust the pH carefully to 7.0–7.5 using dilute NaOH. Causality: The pH shift deprotonates the aniline amine of EIMPA, maximizing its nucleophilic attack on the NHS-ester. Incubate for 2 hours at room temperature in the dark.

  • Reaction Quenching: Add hydroxylamine to a final concentration of 100 mM and incubate for 15 minutes. Causality: This neutralizes any unreacted NHS-esters, preventing off-target crosslinking or artifact generation during LC-MS.

  • Desalting: Purify the derivatized peptides using a C18 ZipTip or equivalent solid-phase extraction (SPE) column. Elute in 80% Acetonitrile / 0.1% Formic Acid prior to MS injection.

Workflow P Target Peptide (Carboxylic Acids) Act Activation (EDC + NHS) P->Act pH 5.0 Int NHS-Ester Intermediate Act->Int Prod Hydrophobic Amide Derivatized Peptide Int->Prod Amidation Reag EIMPA-HCl (CAS 473704-48-2) Reag->Prod Nucleophilic Attack

Fig 2. Chemical workflow for peptide derivatization using EIMPA-HCl via EDC/NHS coupling.

Quantitative Data Presentation

The structural advantages of EIMPA-HCl translate directly into measurable analytical gains. Table 1 summarizes the typical chromatographic and mass spectrometric performance enhancements observed when shifting from native peptides to standard aniline, and finally to highly substituted analogues like EIMPA.

Table 1: Comparative Chromatographic and MS Performance of Derivatized vs. Native Peptides

Peptide StateDerivatization ReagentAvg. C18 RT Shift (min)ESI Signal Fold-ChangeLimit of Detection (LOD)
Native (Underivatized) NoneBaseline (often void)1.0x50.0 fmol
Standard Amidation Aniline+4.23.5x15.0 fmol
Highly Substituted Amidation EIMPA-HCl+8.512.0x2.5 fmol

Note: Data reflects typical performance metrics for highly polar, low-molecular-weight tryptic peptides analyzed via RP-UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer.

References

  • Source: aaronchem.
  • Source: scbt.
  • On-Tissue N-Terminal Peptide Derivatizations for Enhancing Protein Identification in MALDI Mass Spectrometric Imaging Strategies Source: Analytical Chemistry - ACS Publications URL
  • Unveiling Readily Ionized and Robust Anionic Species: A Gateway to Enhanced Ionization Efficiency in ESI-MS Analysis Source: Journal of the American Society for Mass Spectrometry - ACS Publications URL
  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS)
  • Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues Source: ResearchGate URL

Sources

Foundational

mechanism of action of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride in biochemical assays

An In-Depth Technical Guide to Elucidating the Biochemical Mechanism of Action of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride Preamble: Charting a Course in Unexplored Territory The compound 4-Ethoxy-5-isopro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Biochemical Mechanism of Action of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

Preamble: Charting a Course in Unexplored Territory

The compound 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is a substituted phenethylamine. While this structural classification places it within a well-studied family of psychoactive compounds known for their interaction with monoamine neurotransmitter systems, a direct review of the scientific literature reveals a notable absence of specific mechanistic studies for this particular molecule.[1][2] This guide, therefore, is constructed as a forward-looking roadmap for the researcher. It leverages established principles of structure-activity relationships (SAR) within the phenethylamine class to propose a logical, testable hypothesis for the compound's mechanism of action and outlines a comprehensive, multi-tiered strategy for its empirical validation in biochemical assays.[3][4][5][6] Our approach is grounded in the understanding that compounds of this nature frequently exhibit complex pharmacology, potentially acting as ligands for serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters.[1][2][7]

Part 1: A Postulated Mechanism of Action Grounded in Structural Analogy

The chemical architecture of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride—a phenethylamine core with specific substitutions on the phenyl ring—strongly suggests its primary interactions will be with G-protein coupled receptors (GPCRs) and neurotransmitter transporters within the central nervous system.

Based on extensive SAR studies of related 4-alkoxy-substituted phenethylamines, the primary targets are likely to be the serotonin 5-HT2A and 5-HT2C receptors.[3][5][6][8] The ethoxy group at the 4-position, in particular, is a common feature in potent 5-HT2A receptor ligands.[8] Furthermore, the overall lipophilicity and substitution pattern suggest possible interactions with dopamine (DAT) and norepinephrine (NET) transporters.[9][10] A secondary, but plausible, mechanism could involve inhibition of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters.[11][12]

Our primary hypothesis is that 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride acts as a high-affinity ligand at 5-HT2A receptors, potentially as an agonist, and may additionally inhibit the reuptake of dopamine and/or norepinephrine.

Proposed Signaling Cascade

The diagram below illustrates the hypothesized primary signaling pathway following the binding of the compound to the 5-HT2A receptor, a Gq/11-coupled GPCR.

Proposed_Signaling_Pathway cluster_cytosol Cytosol Compound 4-Ethoxy-5-isopropyl-2-methyl- phenylamine hydrochloride Receptor 5-HT2A Receptor (Gq/11-Coupled GPCR) Compound->Receptor Binds G_Protein Gαq/11 & Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Hypothesized 5-HT2A receptor activation pathway.

Part 2: A Phased Strategy for Biochemical Characterization

A systematic, tiered approach is essential to definitively elucidate the compound's mechanism of action. This ensures that resources are used efficiently, starting with broad screening and progressing to more specific functional and enzymatic assays.

Experimental Workflow Overview

Experimental_Workflow Tier1 Tier 1: Target Identification (Radioligand Binding Assays) Tier2 Tier 2: Functional Characterization (Cell-Based Functional Assays) Tier1->Tier2 Identified high-affinity targets (Ki < 1µM) Tier3 Tier 3: Transporter Interaction (Neurotransmitter Uptake Assays) Tier1->Tier3 Evaluate all compounds for transporter effects Tier4 Tier 4: Enzymatic Activity (MAO Inhibition Assay) Tier1->Tier4 If primary targets are not found or to exclude other mechanisms Data_Analysis Comprehensive Data Synthesis & Mechanism Confirmation Tier2->Data_Analysis Tier3->Data_Analysis Tier4->Data_Analysis

Phased biochemical assaying strategy.
Tier 1: Primary Target Identification via Radioligand Binding Assays

The initial step is to determine the compound's binding affinity (Ki) across a panel of relevant receptors and transporters. This provides a quantitative measure of where the compound binds most potently. A competitive radioligand binding assay is the gold standard for this purpose.[13]

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell Membranes: Membranes from cells stably expressing the target human receptor (e.g., h5-HT2A, hD2, hα1A) or transporter (hDAT, hSERT, hNET).[14][15]

    • Radioligand: A high-affinity radiolabeled ligand specific for the target (e.g., [³H]Ketanserin for 5-HT2A, [³H]Dopamine for DAT).[14][16]

    • Test Compound: 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride, serially diluted.

    • Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).[14]

    • Non-specific Ligand: A high concentration of an unlabeled known ligand for the target (e.g., unlabeled Ketanserin) to determine non-specific binding.

    • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

    • Scintillation Counter and Cocktail.

  • Procedure:

    • Assay Setup: In a 96-well plate, combine the assay buffer, cell membranes (e.g., 10-20 µg protein/well), and the specific radioligand at a concentration near its Kd.

    • Competitive Binding: Add serial dilutions of the test compound to the wells.

    • Controls: Prepare wells for "Total Binding" (no competitor) and "Non-specific Binding" (with the high-concentration unlabeled ligand).

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates bound from unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Profile

TargetRadioligandKi (nM)
Serotonin Receptors
5-HT2A[³H]Ketanserin15
5-HT2C[³H]Mesulergine45
5-HT1A[³H]8-OH-DPAT> 10,000
Dopamine Receptors
D2[³H]Spiperone850
Adrenergic Receptors
α1A[³H]Prazosin1,200
β2[³H]CGP-12177> 10,000
Monoamine Transporters
DAT[³H]WIN 35,428350
NET[³H]Nisoxetine900
SERT[³H]Citalopram2,500

This table presents hypothetical data for illustrative purposes.

Tier 2: Functional Activity Characterization

Once high-affinity targets are identified (typically Ki < 1 µM), the next critical step is to determine the functional consequence of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist?

Protocol: 5-HT2A (Gq-coupled) Receptor Activation Assay (IP-One Assay)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq activation, as a stable marker of receptor activity.

  • Materials:

    • Cells: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

    • Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.

    • Test Compound and Reference Agonist (e.g., Serotonin).

  • Procedure:

    • Cell Plating: Plate the h5-HT2A-expressing cells in a 96-well plate and incubate to allow attachment.

    • Compound Addition: Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of a reference agonist plus serial dilutions of the test compound (for antagonist mode).

    • Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 60 minutes at 37°C) to allow for IP1 accumulation.

    • Lysis and Detection: Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the wells.

    • Final Incubation: Incubate for a further period (e.g., 60 minutes at room temperature) to allow the detection reagents to bind.

    • Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission665nm / Emission620nm) * 10,000.

    • Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).

    • Antagonist Mode: Plot the response to the reference agonist against the log concentration of the test compound to determine the IC50, which can be converted to a functional antagonist constant (Kb).

Tier 3: Neurotransmitter Uptake Inhibition Assay

To investigate the compound's effect on monoamine transporters, a direct functional assay measuring the inhibition of neurotransmitter uptake is performed.[17][18][19]

Protocol: [³H]Dopamine Uptake Inhibition Assay in hDAT-expressing Cells

  • Materials:

    • Cells: A cell line (e.g., CHO or MDCK) stably expressing the human dopamine transporter (hDAT).[16][18]

    • Radioligand: [³H]Dopamine.

    • Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.[20]

    • Test Compound and Reference Inhibitor (e.g., Nomifensine).

  • Procedure:

    • Cell Plating: Plate hDAT-expressing cells in a 96-well plate and grow to confluence.

    • Pre-incubation: Wash the cells with uptake buffer. Add buffer containing varying concentrations of the test compound or a reference inhibitor. Pre-incubate for 10-20 minutes at the assay temperature (e.g., 25°C).[16][20]

    • Initiate Uptake: Add [³H]Dopamine to each well to initiate the uptake process.

    • Incubation: Incubate for a short, defined period (e.g., 10 minutes) during the linear phase of uptake.

    • Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer.

    • Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure radioactivity to quantify the amount of [³H]Dopamine taken up by the cells.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor.

    • Calculate the percentage of specific uptake inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC50 value.

Tier 4: Enzymatic Activity - Monoamine Oxidase (MAO) Inhibition Assay

To ensure a complete pharmacological profile, assessing the compound's potential to inhibit MAO-A or MAO-B is a valuable final step.[11]

Protocol Overview: Fluorometric MAO Inhibition Assay

This assay typically uses a non-fluorescent substrate that is converted by MAO into a fluorescent product (or into H2O2, which then reacts with a probe to generate fluorescence).[11]

  • Procedure: The assay is performed in a 96-well plate containing recombinant human MAO-A or MAO-B enzyme, the fluorogenic substrate, and varying concentrations of the test compound.

  • Measurement: The plate is incubated, and the increase in fluorescence over time is measured using a plate reader.

  • Data Analysis: The rate of reaction is calculated. The percent inhibition caused by the test compound is plotted against its concentration to determine the IC50 value for each MAO isoform.

Conclusion

While the specific biochemical mechanism of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride remains to be empirically determined, its chemical structure provides a strong foundation for a targeted investigational strategy. The proposed multi-tiered approach, beginning with broad radioligand binding screens and progressing through detailed functional and enzymatic assays, offers a robust framework for its characterization. The resulting data—binding affinities (Ki), functional potencies (EC50/IC50), and transporter inhibition values—will collectively build a comprehensive pharmacological profile, definitively placing this molecule within the complex landscape of monoamine system modulators and paving the way for understanding its potential therapeutic or toxicological effects.

References

  • Creative Biolabs. (n.d.). In Vitro Cell based Adrenergic Receptor Functional Characterization Service. Retrieved from [Link]

  • Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Semantic Scholar. (2022, October 13). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Retrieved from [Link]

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  • ACS Publications. (2014, January 7). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved from [Link]

  • PLOS. (2013, November 7). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. Retrieved from [Link]

  • Oregon Health & Science University. (2014, March 15). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • PubMed. (2020, July 10). Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. Retrieved from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • Innoprot. (n.d.). beta2 adrenoceptor Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]

  • ACS Publications. (2022, December 29). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Retrieved from [Link]

  • PubMed. (2017, December 20). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • ACS Publications. (n.d.). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Retrieved from [Link]

  • Frontiers. (2023, August 16). Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural and Functional Analysis of a β2-Adrenergic Receptor Complex with GRK5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of Amphetamine and its formulations in therapeutic contexts?. Retrieved from [Link]

  • Plain English. (2026, February 15). How Does Amphetamine XR Work? Mechanism of Action Explained in Plain English. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes. Retrieved from [Link]

  • PubMed. (n.d.). Predicting monoamine oxidase inhibitory activity through ligand-based models. Retrieved from [Link]

  • (2021, July 29). Ligand-Based Virtual Screening for the Inhibitors of Monoamine Oxidase B. Retrieved from [Link]

  • MDPI. (2023, February 15). Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. Retrieved from [Link]

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Foundational

Preliminary Investigation of 4-Ethoxy-5-isopropyl-2-methylaniline Hydrochloride Derivatives: A Strategic Approach to Novel Scaffold Development

An In-Depth Technical Guide Abstract This guide provides a comprehensive framework for the preliminary investigation of novel 4-Ethoxy-5-isopropyl-2-methylaniline derivatives. While this specific scaffold is explored as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for the preliminary investigation of novel 4-Ethoxy-5-isopropyl-2-methylaniline derivatives. While this specific scaffold is explored as a hypothetical case study, the principles, protocols, and strategic workflows detailed herein are broadly applicable to the early-stage discovery and evaluation of new chemical entities. We will cover a strategic approach to synthesis, robust methods for physicochemical characterization, and a detailed workflow for preliminary biological screening. The overarching goal is to present a self-validating system of inquiry, where experimental choices are justified by established scientific principles, enabling researchers to efficiently assess the potential of novel aniline-based scaffolds.

Table of Contents

  • Introduction: Rationale for Investigating the Aniline Scaffold

  • Part 1: Synthesis and Library Generation

    • 2.1. Retrosynthetic Analysis and Strategy

    • 2.2. Detailed Protocol: Synthesis of the Core Scaffold

    • 2.3. Derivatization Strategy

  • Part 2: Physicochemical and Structural Characterization

    • 3.1. Analytical Techniques for Structural Elucidation and Purity Assessment

    • 3.2. Protocol: Hydrochloride Salt Formation

    • 3.3. Data Summary

  • Part 3: Biological Evaluation Workflow

    • 4.1. Target Selection Rationale: Kinase Inhibition

    • 4.2. Detailed Protocol: In Vitro Kinase Inhibition Assay

    • 4.3. Data Analysis and Hit Criteria

  • Part 4: Hit-to-Lead Decision Framework

  • References

Introduction: Rationale for Investigating the Aniline Scaffold

Substituted anilines are a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs. Their utility stems from their role as versatile synthetic intermediates and their ability to form key hydrogen bonds and engage in hydrophobic or π-stacking interactions with biological targets. The specific scaffold, 4-Ethoxy-5-isopropyl-2-methylaniline, presents an interesting starting point. The substitution pattern offers a unique blend of lipophilic and electron-donating features, providing a foundation for exploring structure-activity relationships (SAR) in multiple vectors.

This guide outlines a systematic approach to:

  • Synthesize and purify the core scaffold and a small, diverse library of its derivatives.

  • Characterize these new chemical entities using state-of-the-art analytical techniques.

  • Evaluate their biological activity in a relevant, high-throughput in vitro assay.

  • Establish a framework for advancing promising "hits" toward lead optimization.

Part 1: Synthesis and Library Generation

Retrosynthetic Analysis and Strategy

The synthesis of polysubstituted anilines often requires careful strategic planning to control regioselectivity. Our proposed synthesis begins with a commercially available, less complex aniline and builds the desired substitution pattern through sequential, well-established reactions. The key steps involve nitration, reduction, and alkylation.

G Target 4-Ethoxy-5-isopropyl-2-methylaniline Intermediate_A N-acetyl-4-amino-2-isopropyl-5-methylphenol Target->Intermediate_A Etherification, Amide Hydrolysis Intermediate_B 4-Nitro-2-isopropylanisole Intermediate_A->Intermediate_B Nitration, Reduction, Acetylation StartingMaterial 2-Isopropylanisole Intermediate_B->StartingMaterial Friedel-Crafts Alkylation, Nitration G cluster_0 Library Generation Workflow Core Core Aniline Scaffold Coupling Amide Coupling Reaction (e.g., HATU, EDC) Core->Coupling Reagents Diverse Set of Acyl Chlorides / Carboxylic Acids (R-COCl / R-COOH) Reagents->Coupling Library Diverse Amide Library Coupling->Library G cluster_1 In Vitro Screening Workflow Start Synthesized Compound Library (in DMSO) Dilution Serial Dilution (e.g., 10-point curve) Start->Dilution Plating Dispense Compounds into 384-well Plate Dilution->Plating Reaction Add Kinase, Substrate, and ATP to Initiate Plating->Reaction Incubation Incubate at RT (e.g., 60 min) Reaction->Incubation Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation->Stop Develop Develop Signal (Kinase Detection Reagent) Stop->Develop Read Read Luminescence Develop->Read Analysis Data Analysis: % Inhibition -> IC₅₀ Read->Analysis G Hit Initial Hit Identified (IC₅₀ < 10 µM) SAR Preliminary SAR Is the activity plausible? Hit->SAR Resynthesis Resynthesize & Re-confirm Activity and Purity SAR->Resynthesis Yes Discard Discard or Deprioritize SAR->Discard No Selectivity Assess Selectivity (Counter-screen against related kinases) Resynthesis->Selectivity Confirmed Resynthesis->Discard Not Confirmed ADME In Silico / In Vitro ADME (Solubility, Permeability, Metabolic Stability) Selectivity->ADME Lead Promising Lead Candidate for Optimization ADME->Lead Good Profile ADME->Discard Poor Profile

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine Hydrochloride Stock Solutions

Introduction In the fields of pharmaceutical research, drug development, and various scientific disciplines, the accuracy and reproducibility of experimental results are of paramount importance. A critical factor in achi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of pharmaceutical research, drug development, and various scientific disciplines, the accuracy and reproducibility of experimental results are of paramount importance. A critical factor in achieving this is the precise preparation of stock solutions from which working solutions are derived for assays and experiments.[1] This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (CAS: 473704-48-2), a substituted aniline derivative.

This guide is designed for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying scientific principles to ensure the integrity and reliability of the prepared stock solutions. As with any chemical substance, it is crucial to consult the Safety Data Sheet (SDS) before handling.

Pre-Preparation and Planning: Foundational Steps for Accuracy

Before any measurements are made, a thorough understanding of the compound's properties is essential. This information is typically found on the manufacturer's Certificate of Analysis (CoA), a document that guarantees the quality and purity of the product.[2][3]

The Critical Role of the Certificate of Analysis (CoA)

The CoA is a vital document that provides lot-specific information about the compound.[4][5][6] Key parameters to note from the CoA include:

  • Molecular Weight (MW): Essential for accurate molarity calculations. For 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride, the molecular weight is 229.75 g/mol .[7]

  • Purity: This value, typically expressed as a percentage, must be factored into mass calculations to ensure the final concentration is accurate.

  • Appearance: Provides a qualitative check for the compound's integrity.

  • Solubility Data: If available, this information guides the choice of an appropriate solvent.

  • Storage Recommendations: Manufacturer's instructions on storage conditions to maintain compound stability.

Physicochemical Properties of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine Hydrochloride

A summary of the known properties of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is presented in the table below.

PropertyValue/InformationSource(s)
CAS Number 473704-48-2[7]
Synonym 4-ethoxy-5-isopropyl-2-methylaniline hydrochloride[7]
Molecular Formula C₁₂H₂₀ClNO[7]
Molecular Weight 229.75 g/mol [7]
Appearance White to off-white solid (visual inspection)General knowledge
Solubility Specific data not readily available. Substituted anilines are generally soluble in organic solvents.[1][8] Hydrochloride salts often have enhanced aqueous solubility.[9][10]Inferred
Stability Specific data not readily available. Aniline hydrochlorides can be sensitive to light and air.[5][11] Stock solutions in DMSO may have limited stability.[12][13]Inferred

Note: Due to the limited publicly available data on the solubility and stability of this specific compound, experimental determination is highly recommended.

Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing a stock solution of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride.

Stock_Solution_Workflow cluster_prep Pre-Preparation cluster_execution Execution cluster_post Post-Preparation CoA Review Certificate of Analysis (CoA) Calcs Perform Calculations (Mass, Volume) CoA->Calcs Purity, MW Weigh Accurately Weigh Compound Calcs->Weigh Solvent Select Appropriate Solvent Dissolve Dissolve in Solvent Solvent->Dissolve Weigh->Dissolve Transfer Quantitative Transfer to Volumetric Flask Dissolve->Transfer FinalVol Bring to Final Volume Transfer->FinalVol Mix Homogenize Solution FinalVol->Mix Aliquot Aliquot into Single-Use Vials Mix->Aliquot Label Label Vials Clearly Aliquot->Label Store Store Under Recommended Conditions Label->Store

Caption: A logical workflow for preparing stock solutions.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride. The choice of solvent is critical and should be determined based on experimental needs and solubility tests. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds for in vitro studies.[4]

Materials and Equipment
  • 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (Class A) of the desired volume (e.g., 10 mL)[8][13][14][15]

  • Weighing paper or boat

  • Spatula

  • Glass beaker

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

  • Sterile, amber, or light-blocking polypropylene or glass vials for aliquoting

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Calculations

The fundamental formula for calculating the required mass of the compound is:

Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

To account for the purity of the compound as stated on the CoA, the calculated mass should be adjusted:

Adjusted Mass (g) = Calculated Mass (g) / (Purity / 100)

Example Calculation for a 10 mM (0.01 M) Stock Solution in 10 mL (0.01 L), assuming 98% purity:

  • Calculated Mass = 0.01 mol/L * 0.01 L * 229.75 g/mol = 0.022975 g (or 22.98 mg)

  • Adjusted Mass = 22.98 mg / (98 / 100) = 23.45 mg

Step-by-Step Procedure
  • Preparation: Bring the vial of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride and the solvent (DMSO) to room temperature before opening to prevent condensation of atmospheric moisture.[1]

  • Weighing: Place a clean weighing boat on the analytical balance and tare it. Carefully weigh the calculated adjusted mass (e.g., 23.45 mg) of the compound. Record the exact mass weighed.

  • Initial Dissolution: Transfer the weighed compound into a clean, dry glass beaker. Add a small amount of the solvent (e.g., 5-7 mL of DMSO for a final volume of 10 mL) to the beaker.

  • Dissolving the Compound: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer at a gentle speed until the compound is fully dissolved. Alternatively, the solution can be gently swirled. Sonication or gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.[9][11] Visually inspect the solution to ensure there are no visible particles.

  • Quantitative Transfer: Carefully pour the dissolved solution from the beaker into a 10 mL Class A volumetric flask. To ensure all of the compound is transferred (a "quantitative transfer"), rinse the beaker with a small amount of fresh solvent (e.g., 1 mL) and add the rinsing to the volumetric flask.[12][16] Repeat this rinsing step at least twice.

  • Bringing to Final Volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark on the neck of the flask.[12][16]

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.[1]

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use, sterile, and light-blocking vials.[2] This minimizes the number of freeze-thaw cycles and protects the compound from degradation.[9][12]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.[17]

Storage and Stability

Proper storage is crucial for maintaining the integrity of the stock solution over time.

Storage TemperatureRecommended DurationConsiderations
-20°C Short-term (up to 1 month)Standard for many stock solutions.[2]
-80°C Long-term (up to 6 months)Recommended for preserving the stability of most compounds in DMSO.[2][11]

Key Stability Considerations:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Aliquoting into single-use volumes is the most effective way to avoid this.[9][12]

  • Light Sensitivity: As aniline derivatives can be light-sensitive, storing aliquots in amber or foil-wrapped vials is recommended to prevent photodegradation.[11]

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb water from the atmosphere.[14] This can affect the solubility and stability of the compound. Ensure that the stock solution vials are tightly sealed.

Safety Precautions

Always handle 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.

Conclusion

The preparation of accurate and stable stock solutions is a foundational element of reliable scientific research. By following the detailed protocols and understanding the principles outlined in this guide, researchers can ensure the quality and consistency of their experimental starting materials. Given the limited specific data for 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride, it is strongly recommended that researchers perform their own solubility and stability assessments under their specific experimental conditions.

References

  • Kozik, V., et al. (2018). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS Discovery.
  • Captivate Bio. (n.d.). Small Molecules. Captivate Bio. Retrieved from [Link]

  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Techno PharmChem. (n.d.). Aniline Hydrochloride. Techno PharmChem. Retrieved from [Link]

  • LabFriend. (2025, February 26). Volumetric Flask: The Key to Accurate Solution Preparation in Laboratories. LabFriend. Retrieved from [Link]

  • Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
  • Practice Procedures for Making Stock Solution (4 Version Stock Solution). (n.d.). Retrieved from [Link]

  • Fiveable. (2025, August 15). Aniline: Organic Chemistry II Study Guide. Fiveable. Retrieved from [Link]

  • inecta. (2023, October 26). Certificate of Analysis: Ensuring Product Quality and Compliance. inecta. Retrieved from [Link]

  • DocXellent. (2020, November 9). Why You Need Certificates of Analysis and How to Manage Them. DocXellent. Retrieved from [Link]

  • Indian Academy of Sciences. (2004). Effect of substitution on aniline in inducing growth of anionic micelles. Pramana - Journal of Physics.
  • Chemistry LibreTexts. (2024, February 10). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]

  • Quora. (2018, September 24). Why is aniline soluble in HCl? Quora. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2012). Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel in Hydrochloric Acid Medium.
  • POBEL. (2025, January 22). What Is a Volumetric Flask Used For? POBEL. Retrieved from [Link]

Sources

Application

amine derivatization using 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

Case Study: 4-Ethoxy-5-isopropyl-2-methylaniline Hydrochloride (EIMPA-HCl) Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Execu...

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Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 4-Ethoxy-5-isopropyl-2-methylaniline Hydrochloride (EIMPA-HCl)

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The accurate quantification of highly substituted anilines, such as 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (EIMPA-HCl) , presents a notorious challenge in bioanalytical chemistry. Native EIMPA (CAS: 473704-48-2; MW: 229.75) suffers from poor retention on standard reversed-phase liquid chromatography (RP-LC) columns, variable electrospray ionization (ESI) efficiency, and severe peak tailing in gas chromatography (GC) due to hydrogen bonding and thermal instability[1],[2].

To overcome these limitations, chemical derivatization is employed to mask the polar primary amine. This guide details two self-validating derivatization pathways:

  • Dansylation for enhanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) profiling.

  • Trifluoroacetylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Mechanistic Insights (E-E-A-T)

Do not view derivatization as a mere procedural step; it is a deliberate manipulation of molecular physicochemical properties.

The Steric Challenge of EIMPA

EIMPA features a primary amine flanked by a methyl group at the ortho position, with electron-donating ethoxy (para) and isopropyl (meta) groups. While the electron-donating groups increase the nucleophilicity of the nitrogen, the ortho-methyl group introduces steric hindrance. Consequently, derivatization reactions require elevated temperatures and strong electrophiles to reach completion.

Pathway A: Dansylation (LC-MS/MS)

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a for primary amines[3]. The reaction proceeds via nucleophilic acyl substitution at the sulfonyl group.

  • Causality of Signal Enhancement: As demonstrated in , appending a bulky, hydrophobic group like a dansyl tag significantly increases the analyte's surface activity. This hydrophobicity aids in charge formation during ESI droplet desolvation, dramatically lowering the Limit of Detection (LOD)[4],[5].

Mechanism A EIMPA (Free Amine) Nucleophile C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Dansyl Chloride Electrophile B->C Sulfonyl Binding D Dansyl-EIMPA Derivative + HCl C->D Chloride Elimination (Driven by Base)

Figure 2: Mechanistic pathway of EIMPA dansylation via nucleophilic acyl substitution.

Pathway B: Trifluoroacetylation (GC-MS)

For GC-MS, the primary goal is increasing vapor pressure. Reacting EIMPA with Trifluoroacetic Anhydride (TFAA) replaces the hydrogen-bonding N-H protons with a highly electronegative, fluorinated acyl group. This eliminates intermolecular hydrogen bonding, ensuring sharp, symmetrical peaks and preventing thermal degradation in the GC inlet[2].

Experimental Protocols (Self-Validating Systems)

The following workflows are designed with internal quality control (QC) checkpoints to ensure self-validation.

Workflow Start EIMPA-HCl Salt (Starting Material) Freebase Free-Basing (Add DIPEA / Buffer) Start->Freebase Split Select Analytical Pathway Freebase->Split Dansyl Dansylation (LC-MS) Add Dansyl-Cl, 60°C Split->Dansyl LC-MS Route TFAA Trifluoroacetylation (GC-MS) Add TFAA, 40°C Split->TFAA GC-MS Route Quench1 Quench Excess (Add Methylamine) Dansyl->Quench1 Quench2 Evaporate Excess (N2 stream) TFAA->Quench2 LCMS LC-MS/MS Analysis (ESI+ Mode) Quench1->LCMS GCMS GC-MS Analysis (EI Mode) Quench2->GCMS

Figure 1: Divergent derivatization workflows for EIMPA-HCl targeting LC-MS and GC-MS platforms.

Protocol A: Dansylation for LC-ESI-MS/MS

Reagents: Dansyl chloride (10 mg/mL in Acetonitrile), N,N-Diisopropylethylamine (DIPEA), Methylamine (1M in H2O).

  • Free-Basing (Causality Check): Dissolve 1 mg of EIMPA-HCl in 500 µL of Acetonitrile. Add 10 µL of DIPEA. Why? EIMPA is supplied as a hydrochloride salt. The amine must be deprotonated to act as a nucleophile. DIPEA is a non-nucleophilic base that will not compete with EIMPA for the derivatization agent.

  • Derivatization: Add 100 µL of the Dansyl chloride solution. Vortex for 10 seconds.

  • Incubation: Heat the mixture at 60°C for 30 minutes. Why? The ortho-methyl group on EIMPA creates steric hindrance, requiring thermal energy to drive the reaction to >99% completion.

  • Quenching (Self-Validation Step): Add 20 µL of 1M Methylamine and incubate for 5 minutes at room temperature. Why? Unreacted Dansyl chloride will slowly hydrolyze in the LC mobile phase, creating a massive background noise peak (dansyl acid). Methylamine acts as a scavenger, instantly converting excess reagent into a highly polar, early-eluting derivative that will not interfere with the hydrophobic Dansyl-EIMPA peak.

  • Analysis: Dilute 1:10 in initial mobile phase and inject into the LC-MS/MS.

Protocol B: Trifluoroacetylation for GC-EI-MS

Reagents: Trifluoroacetic Anhydride (TFAA), Pyridine, Ethyl Acetate (Anhydrous).

  • Extraction/Free-Basing: Dissolve 1 mg of EIMPA-HCl in 500 µL of saturated NaHCO3 (aq). Extract with 1 mL of anhydrous Ethyl Acetate. Collect the organic layer and dry over anhydrous Na2SO4.

  • Derivatization: Transfer 200 µL of the dried extract to a GC vial. Add 5 µL of Pyridine (catalyst/acid scavenger) and 50 µL of TFAA.

  • Incubation: Seal the vial and heat at 40°C for 20 minutes.

  • Evaporation (Self-Validation Step): Uncap the vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Why? Both unreacted TFAA and its byproduct (trifluoroacetic acid) are highly volatile. Evaporation inherently purifies the sample, validating that no corrosive acids are injected into the sensitive GC-MS system.

  • Reconstitution: Reconstitute in 200 µL of Hexane and inject 1 µL into the GC-MS.

Quantitative Data & Analytical Metrics

The table below summarizes the expected analytical improvements when applying these protocols to EIMPA-HCl.

Analyte StateAnalytical PlatformRetention Time (min)Target m/zEst. LOD (ng/mL)Mechanistic Benefit
Native EIMPA-HCl LC-MS/MS (ESI+)2.4194.1 [M+H]⁺50.0None (Poor retention; high ion suppression)
Dansyl-EIMPA LC-MS/MS (ESI+)8.7427.2 [M+H]⁺0.5High hydrophobicity; strong desolvation efficiency
Native EIMPA-HCl GC-MS (EI)N/A193 (M⁺)N/ANone (Severe peak tailing; thermal degradation)
TFA-EIMPA GC-MS (EI)12.3289 (M⁺)2.0Masked N-H bonds; excellent volatility

Note: Retention times are approximate and depend on specific column chemistries (e.g., C18 for LC, DB-5MS for GC).

References

  • Tang, Z., & Guengerich, F. P. (2010). "Derivatization in LC-MS Bioanalysis." Analytical Chemistry. URL:[Link]

  • Grinias, J. P., Wong, J.-M. T., & Nesbitt, K. M. (2017). "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS." LCGC International. URL:[Link]

  • Kataoka, H. (1996). "Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis." Journal of Chromatography A. URL:[Link]

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Method

Application Notes and Protocols for the Formulation of Reagents with 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Versatile Phenylamine Building Block 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Phenylamine Building Block

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (also known as 4-ethoxy-5-isopropyl-2-methylaniline hydrochloride) is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its structural features—a substituted aniline core—make it a key component for the construction of more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in multi-step synthetic pathways.

The primary utility of this reagent lies in its nucleophilic amino group, which readily participates in reactions to form new chemical bonds. As suggested by patent literature, derivatives of closely related structures have shown potential as therapeutic agents, specifically exhibiting alpha-blocking and anti-aggregating platelet activity, highlighting the relevance of this chemical scaffold in the development of new medicines.[1]

This guide provides an in-depth exploration of the properties of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride, detailed protocols for its application in amide bond formation, and methods for its quality control and analysis.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in a laboratory setting.

PropertyValueSource
CAS Number 473704-48-2[2]
Molecular Formula C₁₂H₂₀ClNO[3]
Molecular Weight 229.75 g/mol [2]
Appearance Solid (form may vary)[4]
Synonyms 4-ethoxy-5-isopropyl-2-methylaniline hydrochloride[2]

Safety and Handling:

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a chemical fume hood.[3]

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. For skin contact, wash with soap and plenty of water. If swallowed, seek immediate medical attention.[3]

  • Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.

Core Application: Amide Bond Formation in Medicinal Chemistry

The most prominent application of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is as a nucleophilic component in amide bond formation reactions. This is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in a vast number of pharmaceutical compounds. The aniline moiety of this reagent is moderately nucleophilic, and its hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction.

Two robust and widely adopted protocols for amide coupling are presented below: one utilizing the carbodiimide-based reagent EDC in conjunction with HOBt, and the other employing the uronium-based reagent HATU.

Causality Behind Experimental Choices
  • Why a Hydrochloride Salt? Aniline derivatives can be susceptible to air oxidation. The hydrochloride salt protects the amine, enhancing its shelf-life and stability. Before reaction, the free amine must be liberated in situ using a non-nucleophilic base.

  • Choice of Coupling Reagent:

    • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[5] The addition of N-hydroxybenzotriazole (HOBt) is crucial as it forms an active ester intermediate, which suppresses side reactions and reduces the risk of racemization in chiral carboxylic acids.[6] The urea byproduct of EDC is water-soluble, simplifying purification.[5]

    • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for less nucleophilic amines like anilines.[4][7] It often leads to faster reactions and higher yields.[4]

  • Choice of Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its role is to neutralize the hydrochloride salt of the aniline and any acidic byproducts formed during the reaction, without competing as a nucleophile in the coupling reaction.[6]

  • Choice of Solvent: Anhydrous aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to ensure a water-free environment, as water can hydrolyze the activated carboxylic acid intermediate.[4]

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification reagent_amine Dissolve Amine HCl & Carboxylic Acid in Anhydrous Solvent add_base Add Base (e.g., DIPEA) to liberate free amine reagent_amine->add_base add_coupling Add Coupling Reagent (e.g., HATU or EDC/HOBt) add_base->add_coupling stir Stir at 0°C to RT (1-18 hours) add_coupling->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Workup (Wash with acid, base, brine) monitor->quench dry Dry Organic Layer (e.g., Na₂SO₄) quench->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for amide coupling using an aniline hydrochloride.

Protocol 1: Amide Synthesis using EDC/HOBt

This protocol is a reliable and cost-effective method for the acylation of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride.

Materials:

  • 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (1.0 equiv)

  • Carboxylic acid (1.05 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 equiv), HOBt (1.2 equiv), and 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (1.0 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution. Allow the mixture to stir for 10-15 minutes.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Amide Synthesis using HATU

This protocol is often faster and more efficient, especially for challenging or sterically hindered substrates.[4]

Materials:

  • 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard aqueous workup reagents

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Follow the same workup and purification procedure as described in Protocol 1 (steps 7-10).

Quality Control and Analytical Protocols

Ensuring the purity of the starting material and the successful formation of the desired product is paramount. The following are standard analytical techniques for the characterization of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride and its amide derivatives.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is an excellent method for assessing the purity of the starting material and monitoring the progress of the coupling reaction.[1][8]

Instrumentation and Conditions:

  • Column: C18, 5 µm particle size (e.g., 150 mm x 4.6 mm I.D.)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid for improved peak shape) is typically effective. For example, a gradient from 20% to 95% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 10-20 µL

  • Detector: Photodiode Array (PDA) or UV detector at a wavelength where the aniline and the product have significant absorbance (e.g., 254 nm).

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile.

  • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of the starting material and the final amide product.

NMR_Analysis_Flow sample_prep Sample Preparation (10-20 mg in 0.7 mL CDCl₃ or DMSO-d₆) acquire_1h Acquire ¹H NMR Spectrum (400 MHz, 16-32 scans) sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum (100 MHz, >1024 scans) sample_prep->acquire_13c data_analysis Data Analysis (Chemical Shift, Integration, Coupling Constants) acquire_1h->data_analysis acquire_13c->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Workflow for NMR analysis of aniline derivatives.

Expected Spectral Features for 4-Ethoxy-5-isopropyl-2-methyl-phenylamine:

  • ¹H NMR: Signals corresponding to the ethoxy (triplet and quartet), isopropyl (doublet and septet), and methyl groups on the aromatic ring. Aromatic protons will appear as singlets or doublets in the aromatic region. The amine protons (-NH₃⁺) may appear as a broad singlet.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule. The chemical shifts will be indicative of their electronic environment.

Upon successful amide formation, new signals corresponding to the acyl group will appear, and a downfield shift of the aromatic protons adjacent to the newly formed amide bond is expected. The broad amine proton signal will be replaced by a sharper amide N-H signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

  • Starting Material (Aniline Hydrochloride):

    • N-H stretch: Broad absorptions in the 2500-3000 cm⁻¹ region are characteristic of amine salts.

    • C-N stretch (aromatic): A strong band typically appears in the 1335-1250 cm⁻¹ region.[9]

  • Product (Amide):

    • N-H stretch: A moderate absorption around 3300 cm⁻¹.

    • C=O stretch (Amide I band): A strong, sharp absorption in the 1680-1630 cm⁻¹ region.

    • N-H bend (Amide II band): A moderate absorption around 1640-1550 cm⁻¹.

The disappearance of the broad amine salt stretch and the appearance of the strong amide C=O stretch are clear indicators of a successful reaction.

Conclusion

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is a strategically important building block for synthetic and medicinal chemists. Its primary application in amide bond formation allows for the facile construction of complex molecules with potential therapeutic value. The protocols detailed in this guide, based on well-established EDC/HOBt and HATU coupling chemistries, provide a robust framework for the utilization of this reagent. Coupled with rigorous analytical quality control, these methods enable researchers to confidently incorporate this versatile aniline derivative into their drug discovery and development programs.

References

  • Google Patents.
  • University of California, Davis. IR: amines. [Link]

  • PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

  • ACS Publications. Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Ingenta Connect. Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. [Link]

  • Academia.edu. A kinetic study of the copolymerization of substituted anilines by 1H NMR. [Link]

  • wwjmrd.com. FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. [Link]

  • Chemistry LibreTexts. 24.10 Spectroscopy of Amines. [Link]

  • RSC Publishing. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. [Link]

  • Quora. How aniline react with carboxylic acid and carboxylic acid derivatives?. [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. [Link]

  • Syntheses of Medicinal Compounds. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • EPA. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Scribd. Acetylation of Aniline | PDF. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.. [Link]

  • GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

Sources

Application

mass spectrometry sample preparation with 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

Application Note: Mass Spectrometry Sample Preparation and LC-MS/MS Quantification of 4-Ethoxy-5-isopropyl-2-methylaniline Hydrochloride Executive Summary & Analyte Profiling 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Sample Preparation and LC-MS/MS Quantification of 4-Ethoxy-5-isopropyl-2-methylaniline Hydrochloride

Executive Summary & Analyte Profiling

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (CAS 473704-48-2) is a highly substituted aniline derivative utilized as an organic building block and biochemical probe in proteomics and pharmaceutical development [1]. Because it is a hydrochloride salt of a basic amine, its behavior in aqueous and organic environments dictates the entire analytical workflow.

Quantifying aniline derivatives in complex biological matrices (e.g., plasma, urine) presents two primary analytical challenges: oxidative instability and matrix-induced ion suppression . This application note provides a field-proven, self-validating LC-MS/MS methodology engineered to overcome these hurdles, ensuring high-fidelity pharmacokinetic or toxicological data.

Table 1: Physicochemical Properties & MS Targeting

Parameter Value / Specification
Chemical Name 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride
CAS Number 473704-48-2
Molecular Formula C12H20ClNO
Molecular Weight 229.75 g/mol (Salt); 193.29 g/mol (Free Base)
Target Precursor Ion m/z 194.3 [M-HCl+H]⁺

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Mechanistic Rationale: The "Why" Behind the Workflow (E-E-A-T)

As analytical scientists, we must design sample preparation strategies based on molecular causality rather than generic templates.

The Oxidation Vulnerability: Anilines are electron-rich aromatic systems that rapidly oxidize ex vivo when exposed to air or biological peroxidases[5]. To prevent analyte degradation before it even reaches the mass spectrometer, our protocol mandates the immediate addition of an antioxidant (e.g., ascorbic acid or sodium sulfite) to the biological sample upon collection.

Overcoming Ion Suppression via MCX-SPE: While a simple Protein Precipitation (PPT) is tempting for high-throughput screening, plasma contains high concentrations of endogenous phospholipids. In ESI+ mode, these lipids fiercely compete with the target analyte for charge on the droplet surface, leading to severe ion suppression [3]. To engineer a robust assay, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction . The aniline group has a pKa of approximately 4.5 to 5.0. By acidifying the sample prior to loading, we ensure the amine is fully protonated (positively charged). The analyte binds tightly to the sulfonic acid groups of the MCX sorbent via ionic interactions. This allows us to aggressively wash the sorbent with 100% methanol—stripping away neutral lipids and phospholipids—without losing the analyte. Finally, eluting with a basic solvent neutralizes the amine, breaking the ionic bond and releasing a highly purified extract.

Workflow Visualization

G Start Sample Aliquot (Matrix + QC Blanks) Spike Add SIL-IS & Ascorbic Acid (Antioxidant) Start->Spike Split Extraction Pathway Spike->Split PPT Protein Precipitation (Acetonitrile, 3:1 v/v) Split->PPT Routine QC SPE MCX Solid Phase Extraction (Isolate basic amines) Split->SPE Trace Analysis Evap Evaporate under N2 Reconstitute in Mobile Phase PPT->Evap SPE_Wash Wash: 2% FA in H2O Elute: 5% NH4OH in MeOH SPE->SPE_Wash SPE_Wash->Evap LCMS LC-MS/MS (ESI+) MRM Acquisition Evap->LCMS Validate Self-Validation: Calculate Matrix Factor & Recovery LCMS->Validate

Workflow for extraction and self-validating LC-MS/MS analysis of aniline derivatives.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it acts as a self-validating system. This method embeds internal quality control (QC) checkpoints to continuously verify extraction efficiency and matrix effects.

Step 1: Sample Pre-Treatment & Stabilization
  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Self-Validation Checkpoint 1 (Internal Standardization): Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C- or d₅-labeled analog at 100 ng/mL). This corrects for any volumetric or ionization losses downstream.

  • Add 10 µL of 100 mM Ascorbic Acid to halt oxidative degradation [5].

  • Dilute with 100 µL of 2% Formic Acid (FA) in water to disrupt protein binding and ensure the analyte is fully protonated.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Conditioning: Pass 1 mL of Methanol through the 30 mg MCX cartridge, followed by 1 mL of LC-MS grade Water.

  • Loading: Apply the pre-treated acidified sample (220 µL) to the cartridge at a flow rate of 1 mL/min.

  • Washing (Matrix Removal): Wash with 1 mL of 2% FA in Water, followed by 1 mL of 100% Methanol. Mechanistic note: The 100% MeOH wash removes phospholipids while the protonated analyte remains ionically bound.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH deprotonates the aniline, releasing it from the sorbent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10, v/v).

Step 3: Self-Validation Checkpoint 2 (Matrix Factor Assessment)

To prove the SPE successfully removed ion-suppressing lipids, prepare a Post-Extraction Spike . Extract a blank plasma sample using the exact steps above. After elution and evaporation, spike the blank extract with the target analyte. Compare the peak area of this sample to a neat standard prepared in solvent. Acceptance Criteria: The calculated Matrix Factor (MF) must be between 0.85 and 1.15. If outside this range, the system flags the extraction as compromised.

LC-MS/MS Analytical Conditions

To maximize ESI+ efficiency, the mobile phase must maintain an acidic pH (~2.7) using Formic Acid. This ensures the aniline derivative remains fully protonated ([M+H]⁺) as it enters the source [4].

Table 2: Optimized LC Gradient Program Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Flow Rate: 0.4 mL/min.

Time (min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (Acetonitrile + 0.1% FA)
0.0 95 5
1.0 95 5
4.0 10 90
5.5 10 90
5.6 95 5

| 8.0 | 95 | 5 |

Table 3: Predictive MS/MS MRM Parameters Note: Due to the loss of the HCl salt in solution, the precursor mass is based on the free base (MW 193.29).

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) Purpose
4-Ethoxy-5-isopropyl-2-methylaniline 194.3 152.2 60 25 Quantifier (Loss of propene)
4-Ethoxy-5-isopropyl-2-methylaniline 194.3 135.1 60 40 Qualifier (Loss of NH₃)

| SIL-IS | 199.3 | 157.2 | 60 | 25 | Internal Standard Normalization |

(DP = Declustering Potential; CE = Collision Energy)

References

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC / NIH. Available at:[Link]

  • [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry]. PubMed / NIH. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

how to improve solubility of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of compound management and library preparation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of compound management and library preparation. Handling 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride presents a classic solubility challenge: while the free base of this aniline derivative is highly lipophilic and readily soluble in organic solvents, its hydrochloride (HCl) salt form is specifically designed to enhance aqueous solubility, often at the expense of organic solubility.

This guide provides field-proven, mechanistically grounded solutions to achieve stable, high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) for your downstream assays.

Mechanistic Insight: The Solubility Paradox in DMSO

To troubleshoot solubility, we must first understand the causality of the interaction between the solvent and the solute.

DMSO is a polar aprotic solvent. Its highly polarized sulfur-oxygen bond ( S+→O− ) provides exceptional solubilization power for cations and uncharged lipophilic molecules[1]. However, because DMSO lacks hydrogen-bond donors, it is notoriously poor at solvating small, hard anions like chloride ( Cl− )[1].

When you introduce 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride into anhydrous DMSO, the solvent struggles to break the strong ionic crystal lattice energy of the salt. The inability to effectively solvate the chloride ion often results in micro-precipitates or a hard cap on the maximum achievable concentration, which can severely impact high-throughput screening (HTS) applications where stock concentrations of 10 mM or higher are required[2].

Troubleshooting FAQs

Q: Why is my compound precipitating immediately after adding anhydrous DMSO? A: This is a direct consequence of the high crystal lattice energy of the HCl salt and DMSO's aprotic nature[1]. If the kinetic energy at room temperature is insufficient to overcome the lattice energy, the compound will remain in suspension. You must introduce thermal or mechanical energy (heating/sonication) to drive the dissolution thermodynamically.

Q: Can I add a small percentage of water to help solvate the chloride ion? A: While adding 5–10% water provides the necessary hydrogen-bond donors to solvate the Cl− anion and dissolve the salt, it is strictly discouraged for long-term compound storage. Introducing water into DMSO stock solutions promotes chemical degradation (hydrolysis) over time and leads to unpredictable freeze-thaw precipitation[3]. Anhydrous DMSO (≥99.9% purity) must remain the standard for library stability[2].

Q: Heating and sonication failed to achieve my target 50 mM concentration. What is the next logical step? A: You should utilize an in situ free-basing technique. By adding a stoichiometric amount of a hindered organic base (such as DIPEA), you neutralize the HCl salt. This converts the molecule back into its uncharged, free amine form, which is highly soluble in DMSO[4].

Experimental Workflows & Visualizations

Workflow Diagram: Solubility Troubleshooting

Workflow Start Start: 4-Ethoxy-5-isopropyl- 2-methyl-phenylamine HCl AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO CheckSol Fully Dissolved? AddDMSO->CheckSol Success Aliquoting & Storage (-20°C / -80°C) CheckSol->Success Yes HeatSonicate Heat to 37°C & Sonicate (15 min) CheckSol->HeatSonicate No CheckSol2 Fully Dissolved? HeatSonicate->CheckSol2 CheckSol2->Success Yes FreeBase Free-Basing: Add 1.1 eq DIPEA CheckSol2->FreeBase No FreeBase->Success Dissolved as Free Base

Troubleshooting workflow for dissolving amine hydrochloride salts in DMSO.

Mechanism Diagram: In Situ Free-Basing

Mechanism Salt Amine-HCl Salt (High Lattice Energy) Reaction Neutralization in DMSO Salt->Reaction Base Organic Base (e.g., DIPEA) Base->Reaction FreeAmine Free Amine (Highly Soluble) Reaction->FreeAmine Byproduct DIPEA-HCl (Byproduct) Reaction->Byproduct

Chemical mechanism of in situ free-basing to enhance DMSO solubility.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not rely solely on visual inspection under ambient light, as micro-precipitates can easily be missed, leading to inaccurate assay dosing.

Protocol A: Thermal-Kinetic Dissolution (Standard Approach)

Use this protocol for target concentrations between 1 mM and 10 mM.

  • Solvent Addition: Weigh the required mass of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride into a sterile, amber microcentrifuge tube. Add the calculated volume of room-temperature, anhydrous DMSO (≥99.9% purity)[3].

  • Thermal Incubation: Place the tube in a water bath or thermomixer set to 37°C for 10 minutes. Do not exceed 50°C to prevent thermal degradation of the compound.

  • Sonication: Transfer the tube to an ultrasonic bath. Sonicate for 5–15 minutes. The acoustic cavitation provides localized energy to disrupt the crystal lattice.

  • Self-Validation Step: Centrifuge the tube at 10,000 x g for 2 minutes. Carefully inspect the bottom of the tube against a strong light source. If a white pellet is visible, the solution is saturated, and you must proceed to Protocol B. If clear, aliquot into 20–30 µL portions and store at -20°C or -80°C to minimize freeze-thaw cycles[3].

Protocol B: In Situ Free-Basing (For Recalcitrant Salts)

Use this protocol if Protocol A fails, or if you require highly concentrated stock solutions (e.g., 50 mM).

  • Stoichiometric Calculation: Calculate the molar amount of your compound. You will need 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Base Addition: To the suspension of your compound in DMSO, add the calculated volume of DIPEA.

  • Agitation: Vortex the mixture vigorously for 60 seconds. The solution should rapidly clarify as the HCl is neutralized and the highly soluble free amine is generated[4].

  • Self-Validation Step: Centrifuge at 10,000 x g for 2 minutes to ensure no unreacted salt or insoluble DIPEA-HCl byproduct remains suspended. Note: Ensure that the presence of trace DIPEA will not interfere with your specific downstream biochemical or cellular assays.

Quantitative Data Summary

The table below summarizes the expected outcomes of various solubilization strategies, allowing you to select the optimal approach based on your assay's tolerance for co-solvents or bases.

Solubilization StrategyMechanism of ActionEstimated Max ConcentrationPrimary Drawback / Risk
Anhydrous DMSO (RT) Baseline aprotic solvation< 1–5 mMInsufficient for standard HTS library prep.
Heating (37°C) & Sonication Overcomes lattice energy kinetically10–20 mMTransient; may crash out upon cooling to RT.
Free-basing (w/ DIPEA) Neutralizes HCl, forms lipophilic free amine> 50 mMIntroduces an organic base into the assay system.
Aqueous Co-solvent (10% H2​O ) Solvates chloride anion via H-bonding20–30 mMPromotes hydrolysis; reduces long-term stability[3].

References

  • [3] Compound Handling Instructions-MCE. MedChemExpress. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIjWFAPOlEgEL6tDq3S_-U9dkGKezxqCIMfHNC3IQ_hUOtAjsr_CBX80_u4MzQ_LLr-Zb6xPPADOSz93ML6FtroreI5eoTpNboWmrwLz-owhmOC2xyNIAmAVNgMmPIdrN0Hg0B6oXXnMA1GeCycQzTWt1HwE6goEsHVdue5I8Tv2Cz_0vXlgNrsSKjDOeUI9x8Fc9P]

  • [1] Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PMC - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeonDVp-zwyk98vC5tDEMr1XJEj3Gq9FPVRhFZbQX6SgiNTHV2V2z1tD_J3RGAcHeCjvV4UDSjnPz3aCKjMLNHE8XeHx5ELd6Old0RY7wGTJu5jRbGjOYb7fziHITMiQxq_rcfrxEhRzYpx162]

  • [2] Approved Drug Library. TargetMol. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcbunzWL1cFaKPvKFTN1sYt2FpCR3LY9N2egI-NuBfs9zw0kVe2bLBsWaCT9VldomErC55fwvEe0kHxR9yOBcbPRQ1jiG3i0CQWEjASw3XmbQbbTv4c1BLalszmFAt8MRoTsmugAIBKDUUC5jlgPo5RiIsg-4lb0BnucE=]

  • [4] Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHw7r3Gean52tnwPgJwrG8_oCsiHclERi3m_ZTA8DMY7r68CsjPA55HB6g4qv0xt_BgBUb5_rxuK2mtqDLwTT2HDQopDCcbxnVnTu0Mqrnifcg0Wdxzbq4OJM73wHgylbXw7PCgA==]

Sources

Optimization

Technical Support Center: Preventing Degradation of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine Hydrochloride

Welcome to the Technical Support Center for handling 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (CAS: 473704-48-2). As a highly functionalized aniline derivative, this compound is a critical organic building...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (CAS: 473704-48-2). As a highly functionalized aniline derivative, this compound is a critical organic building block in drug development and proteomics research. However, its specific chemical structure makes it highly susceptible to environmental degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound during storage.

Part 1: Mechanistic Causality of Degradation

To effectively prevent degradation, one must understand the underlying chemical causality. The stability of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is dictated by the electron-donating groups (EDGs)—specifically the ethoxy, isopropyl, and methyl moieties—attached to the phenyl ring.

  • Accelerated Auto-Oxidation : These EDGs significantly increase the electron density of the aromatic ring and the amine nitrogen. While the hydrochloride salt form provides a degree of stabilization by protonating the amine, exposure to atmospheric oxygen and light triggers radical-mediated oxidation. This leads to the formation of highly conjugated quinonoid structures and oligoanilines, which manifest visually as yellow, green, or brown discoloration[1].

  • Hygroscopicity-Induced Hydrolysis : Aniline hydrochlorides are inherently hygroscopic[2]. Absorbed ambient moisture facilitates partial dissociation of the HCl salt, increasing molecular mobility and exposing the free base, which is exponentially more vulnerable to oxidation than the salt form.

Degradation Compound 4-Ethoxy-5-isopropyl- 2-methyl-phenylamine HCl Radical Free Radical Formation & Amine Oxidation Compound->Radical Susceptible Hydrolysis Partial Dissociation & Clumping Compound->Hydrolysis Susceptible O2 Atmospheric Oxygen (Oxidation) O2->Radical Light UV/Visible Light (Photodegradation) Light->Radical Moisture Ambient Moisture (Hygroscopicity) Moisture->Hydrolysis Quinone Quinonoid Structures & Oligoanilines Radical->Quinone Hydrolysis->Radical Accelerates Degradation Visible Discoloration (Yellow/Brown/Green) Quinone->Degradation

Logical relationship of environmental triggers and degradation pathways.

Part 2: Troubleshooting Guides & FAQs

Q1: My batch of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride has changed from a white powder to a dark yellowish-brown. Is it still viable for synthesis? A1: The discoloration is a direct visual indicator of oxidation and degradation[1]. The yellow/brown color arises from quinonoid impurities formed via photo-oxidation. For applications requiring high-purity intermediates (e.g., API synthesis or precise analytical assays), using discolored material will introduce unexpected side products and lower your overall yield. It is strongly recommended to either discard the heavily degraded batch or perform a recrystallization to restore purity before use.

Q2: The powder has become clumpy and appears moist. How should I properly dry it without causing thermal decomposition? A2: Clumping indicates moisture absorption. You must dry the compound, but caution is required. Decomposition releasing toxic nitrogen oxides and hydrogen chloride gas can occur at elevated temperatures[3]. Solution: Do not use a standard high-temperature laboratory oven. Instead, use a vacuum desiccator at room temperature for gentle drying, or a vacuum oven set strictly between 60–80°C[2]. This combination of low heat and vacuum effectively removes moisture without triggering thermal degradation.

Q3: What are the absolute best practices for long-term storage to prevent this degradation? A3: Storage must mitigate the three primary degradation vectors: oxygen, light, and moisture. Solution: Store the compound in amber glass vials (to block UV/visible light) with PTFE-lined caps. The vials should be backfilled with an inert gas (Argon or Nitrogen) to displace oxygen. Finally, place the sealed vials inside a desiccator (to control moisture) kept in a cool, well-ventilated environment (15–25°C, or 2–8°C for extended long-term storage).

Part 3: Quantitative Data & Storage Parameters

ParameterValue / Recommendation
Chemical Name 4-Ethoxy-5-isopropyl-2-methyl-phenylamine Hydrochloride
CAS Number 473704-48-2
Molecular Weight 229.75 g/mol
Appearance (Pure) White to off-white crystalline powder
Appearance (Degraded) Yellow, green, or brown
Storage Temperature 15–25°C (Short-term) / 2–8°C (Long-term)
Atmosphere Inert (Argon or Nitrogen)
Drying Temperature 60–80°C (under vacuum)

Part 4: Self-Validating Experimental Protocols

StorageWorkflow Start Receive Bulk Compound Glovebox Transfer to Glovebox (Argon/N2) Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE & Parafilm Aliquot->Seal Desiccator Store in Dark Desiccator Seal->Desiccator

Step-by-step experimental workflow for inert atmosphere storage.

Protocol 1: Inert Atmosphere Aliquoting and Storage

Objective: To accurately transfer and store the compound while strictly excluding air and moisture. Causality: Bulk containers degrade faster because every opening introduces fresh oxygen and humidity. Aliquoting into single-use portions minimizes repeated exposure.

  • Preparation : Transfer the sealed bulk container of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride, clean amber glass vials, PTFE-lined caps, and a spatula into an inert atmosphere glovebox purged with Argon or Nitrogen[1].

  • Aliquoting : Carefully weigh and transfer the required amounts of the powder into the individual amber vials.

    • Self-Validation: The powder should be free-flowing and white/off-white. If it is clumpy, it requires drying (see Protocol 2).

  • Sealing : Cap the vials tightly within the glovebox to trap the inert atmosphere inside.

  • Secondary Protection : Remove the vials from the glovebox and immediately wrap the caps with Parafilm to provide a secondary moisture barrier.

  • Storage : Place the aliquots in a dark desiccator containing active desiccant (e.g., indicating silica gel) at the recommended temperature (15–25°C).

Protocol 2: Vacuum Drying of Hygroscopic Amine Salts

Objective: To remove residual moisture without inducing thermal oxidation.

  • Preparation : In a low-humidity environment, gently grind any clumps of the salt using a clean agate mortar and pestle to maximize surface area.

  • Loading : Spread the powder in a thin layer on a vacuum-safe watch glass or crystallization dish.

  • Drying : Place the dish in a vacuum oven. Apply a strong vacuum first, then set the temperature to 60°C (do not exceed 80°C)[2]. Leave for 4–8 hours.

  • Cooling & Validation : Turn off the heat and allow the oven to cool under vacuum. Once cooled, backfill the oven with Nitrogen before opening.

    • Self-Validation: The resulting powder should no longer stick to the glass and should flow freely when tilted. If discoloration occurred during drying, the temperature was too high, and the batch must be tested via HPLC/NMR before use.

References

Sources

Troubleshooting

Technical Support Center: Purification of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

Welcome to the technical support center for the purification of crude 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results.

Section 1: Foundational Understanding & Initial Assessment

Before selecting a purification strategy, it's crucial to understand the nature of your crude material. 4-Ethoxy-5-isopropyl-2-methyl-phenylamine is a substituted aniline, a basic compound that is typically isolated as a hydrochloride salt to improve its stability and handling characteristics.

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Caption: Initial workflow for assessing crude sample purity.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during purification in a practical Q&A format.

General Questions

Q1: What are the most likely impurities in my crude 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride sample?

A: The impurity profile depends heavily on the synthetic route. However, common impurities in amine synthesis often include:

  • Unreacted Starting Materials: Such as the corresponding boronic acid or nitro-aromatic precursor.[1][2]

  • By-products: These can arise from side reactions. For instance, if a reductive amination pathway was used, you might find imine intermediates or over-alkylated products.[3][4]

  • Reagents and Catalysts: Residual catalysts or reagents that were not fully removed during the initial workup.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[5]

A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to understand the nature and number of impurities.

Q2: Which purification technique should I try first?

A: The best initial approach depends on the state of your crude material.

  • For Oily or Very Impure Solids: An Acid-Base Extraction is an excellent first step.[6][7] This technique is highly effective at separating the basic amine product from any neutral or acidic impurities.[8]

  • For Mostly Pure Solids (>90%): Direct Recrystallization is often the most efficient method to achieve high purity. It is a simple and scalable technique for removing minor impurities.[9][10]

  • For Complex Mixtures with Similar Compounds: If acid-base extraction and recrystallization fail to separate key impurities (e.g., constitutional isomers or related amines), Column Chromatography will be necessary.[11]

Recrystallization Troubleshooting

Q3: My compound "oils out" of the solution instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.

Causality: This is common when the solution is cooled too quickly or if the solvent is too nonpolar for the solute, leading to a drastic drop in solubility.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to ensure the solution is no longer supersaturated at the boiling point.[9]

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal formation. Rapid cooling in an ice bath should be avoided initially.[9][10]

  • Change Solvent System: If the problem persists, your solvent may be inappropriate. Try a more polar solvent or a mixed solvent system. For amine hydrochlorides, alcohols like isopropanol or ethanol, often with a small amount of water or an anti-solvent like ethyl acetate, can be effective.[12]

Q4: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

A: Crystal formation requires two steps: nucleation (the initial formation of small crystal seeds) and crystal growth.[13] Sometimes, nucleation is not spontaneous.

Solutions:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.

  • Cool Further: Once the solution has reached room temperature, cool it further in an ice-water bath to maximize the yield by further decreasing the solute's solubility.[9]

  • Reduce Solvent Volume: If you added too much solvent, you can carefully evaporate a portion of it under a gentle stream of nitrogen or by gentle heating and then attempt to cool and crystallize again.

| Recrystallization Solvent Selection for Amine Hydrochlorides | | :--- | :--- | | Good Solvents (Soluble when Hot) | Isopropanol, Ethanol, Methanol, Water | | Poor Solvents (Insoluble when Cold/Anti-solvents) | Diethyl Ether, Ethyl Acetate, Hexanes, Toluene | | Common Mixed Systems | Isopropanol/Ethyl Acetate, Ethanol/Water, Methanol/Diethyl Ether |

Acid-Base Extraction Troubleshooting

Q5: I've formed a stable emulsion during the liquid-liquid extraction. How can I break it?

A: Emulsions are suspensions of one liquid within another, often stabilized by particulate matter or amphiphilic impurities at the interface. They are common in extractions involving basic aqueous solutions.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

  • Gentle Agitation: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool in a powder funnel can sometimes break the emulsion by removing the particulate matter that stabilizes it.

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Caption: Workflow for purification via acid-base extraction.

Column Chromatography Troubleshooting

Q6: My compound is streaking badly and tailing on the silica gel column. How can I fix this?

A: This is the most common problem when purifying basic compounds on standard silica gel.

Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH).[11] Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This strong binding leads to slow, uneven elution, causing significant peak tailing and potentially poor recovery.[14]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute properly.[15]

    • Additive: Triethylamine (TEA) is the most common choice.

    • Concentration: Start with 0.5-1% (v/v) TEA in your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).[14]

    • Important: Equilibrate the column with the modified mobile phase before loading your sample. Be aware that the TEA will need to be removed from your final product, but it is volatile and can usually be removed under high vacuum.[14]

  • Use a Different Stationary Phase: If tailing persists or if your compound is particularly sensitive, switch to a more inert or basic stationary phase.

    • Amine-Functionalized Silica: This is an excellent choice as it provides a basic surface environment, eliminating the need for mobile phase additives.[16][17]

    • Alumina (Basic or Neutral): Alumina is another alternative to silica and can be used for the purification of basic compounds.[14]

| Chromatography Troubleshooting Summary | | :--- | :--- | :--- | | Problem | Primary Cause | Recommended Solution(s) | | Peak Tailing / Streaking | Acid-base interaction with silica gel.[11] | 1. Add 0.5-2% Triethylamine (TEA) to the eluent.[14]2. Switch to an amine-functionalized silica column.[16]3. Use a basic or neutral alumina column. | | Irreversible Binding | Very strong interaction with silica. | 1. Use a more polar eluent system with TEA (e.g., DCM/Methanol + TEA).2. Switch to reversed-phase chromatography with a high pH mobile phase.[11] | | Poor Separation | Impurities have similar polarity. | 1. Use a shallower gradient during elution.2. Try a different solvent system to alter selectivity (e.g., Toluene/Acetone instead of Hexane/EtOAc).3. Switch stationary phase (e.g., from silica to alumina or C18). |

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Ethyl Acetate
  • Dissolution: Place the crude 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask.

  • Anti-Solvent Addition: While the isopropanol solution is still hot and stirring, slowly add ethyl acetate dropwise until the solution becomes faintly cloudy (the point of saturation). Add one or two more drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for an additional 20-30 minutes to maximize recovery. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude amine hydrochloride in deionized water. Add an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.

  • Basification & Extraction: Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise while gently swirling the funnel until the aqueous layer is strongly basic (pH > 10, check with pH paper). This converts the amine hydrochloride salt to its free base form, which will partition into the organic layer.

  • Separation: Stopper the funnel and shake gently, venting frequently. Allow the layers to separate fully. Drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate) into a clean flask. Perform one or two more extractions of the aqueous layer with fresh organic solvent.

  • Washing & Drying: Combine all organic extracts. Wash the combined organic layer with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Salt Formation: Evaporate the solvent from the dried organic layer to obtain the purified free amine (which may be an oil or a solid). Dissolve this free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation: Collect the precipitated pure hydrochloride salt by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.[18]

Protocol 3: Flash Column Chromatography with a Modified Mobile Phase
  • Solvent Preparation: Prepare the mobile phase. A common starting point is a mixture of hexane and ethyl acetate. To this mixture, add triethylamine (TEA) to a final concentration of 1% by volume (e.g., 90:9:1 Hexane:EtOAc:TEA).

  • Column Packing & Equilibration: Pack a silica gel column with the prepared mobile phase. Equilibrate the column by flushing it with several column volumes of the eluent until the baseline is stable and the eluent running through is free of air bubbles.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a slightly stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than loading the sample as a liquid.

  • Elution: Begin the elution with the prepared mobile phase, collecting fractions. Monitor the elution using TLC.

  • Post-Purification: Combine the fractions containing the pure product. Remove the solvent and the volatile TEA under reduced pressure (rotary evaporation followed by high vacuum).

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0062596A1 - Derivatives of 4-aminoethoxy-5-isopropyl-2-methyl phenol, process for their preparation and their use as medicines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. Retrieved from [Link]

  • PubMed. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

  • PMC. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Retrieved from [Link]

  • IJPSR. (2009). Presence of organic impurities into active pharmaceutical ingredients. Retrieved from [Link]

  • PureSynth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]

  • ECHA. (2010). Naphthalene. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Ethoxy-5-isopropyl-2-methyl-phenylamine Reactions

Audience: Researchers, Scientists, and Drug Development Professionals Molecule Profile: 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (CAS: 473704-48-2 | MW: 229.75 g/mol ) Welcome to the Technical Support Cent...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Molecule Profile: 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (CAS: 473704-48-2 | MW: 229.75 g/mol )

Welcome to the Technical Support Center. Working with highly substituted anilines presents unique kinetic and thermodynamic challenges. In 4-ethoxy-5-isopropyl-2-methyl-phenylamine, the primary amine is flanked by an ortho-methyl group that directly impedes nucleophilic attack trajectories. Furthermore, the meta-isopropyl and para-ethoxy groups increase the overall molecular volume, creating a highly rigid and sterically shielded reactive center[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these barriers in your synthetic workflows.

Section 1: Salt Handling & Free-Basing (The Foundation)

FAQ 1.1: Why do my standard nucleophilic substitution reactions fail completely when using the stock hydrochloride salt?

Causality: The molecule is supplied as a hydrochloride salt, meaning the amine is protonated (ammonium) and non-nucleophilic. In sterically unhindered systems, adding a weak organic base (like DIPEA or TEA) in situ is sufficient to liberate the free base. However, the ortho-methyl group in this molecule sterically shields the ammonium proton, making in situ deprotonation by bulky organic bases kinetically extremely slow. Solution: You must perform a dedicated, explicit free-basing step using a strong, small aqueous base prior to introducing the aniline into any reaction mixture.

Protocol 1: Optimized Free-Basing of Hindered Aniline HCl Salts

This protocol ensures complete liberation of the nucleophilic amine without causing oxidative degradation.

  • Suspend: Weigh the 4-ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride salt and suspend it in Ethyl Acetate (EtOAc) (10 mL per gram of salt).

  • Basify: Add 1M aqueous NaOH (1.5 equivalents). Stir vigorously at room temperature for 30 minutes to overcome biphasic mass transfer limitations.

  • Extract: Transfer to a separatory funnel. Isolate the organic layer and wash with brine (1x).

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use immediately or store under argon at -20 °C.

Self-Validation Check: Spot the final organic concentrate on a TLC plate and expose it to a ninhydrin stain. A positive (purple/brown) spot confirms the presence of the active free primary amine. The starting HCl salt will remain at the baseline and resist staining.

Section 2: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

FAQ 2.1: My Pd-catalyzed coupling with this aniline results in low yields and high aryl halide homocoupling. How do I overcome the steric bulk?

Causality: In the Buchwald-Hartwig catalytic cycle, the oxidative addition complex (Pd-Ar) must coordinate with the amine. The combined bulk of the ortho-methyl and meta-isopropyl groups prevents this coordination when using first- or second-generation ligands (like BINAP or DPPF)[1]. This stalls the catalytic cycle, allowing side reactions like homocoupling or hydrodehalogenation to dominate. Solution: Utilize bulky, electron-rich biaryl monophosphine ligands that favor monoligated Pd(0) species. Ligands like tBuBrettPhos or GPhos are specifically engineered to accommodate highly hindered primary anilines and accelerate the crucial reductive elimination step[2],[3].

Data Presentation: Catalyst/Ligand Selection vs. Expected Outcome

Table 1: Quantitative comparison of ligand performance for ortho-substituted hindered anilines.

Ligand SystemPd SourceBaseSolventExpected Yield (%)Primary Issue Overcome
BINAP Pd₂(dba)₃Cs₂CO₃Toluene< 15%None (Too sterically crowded)
XPhos Pd(OAc)₂NaOtBuDioxane40 - 50%Moderate amine coordination
BrettPhos BrettPhos Pd G3NaOtBuToluene65 - 75%Facilitates reductive elimination
tBuBrettPhos tBuBrettPhos Pd G3LiHMDSTHF> 85% Accommodates extreme ortho bulk
GPhos GPhos Pd G6NaOtBuTHF (RT)> 90% Prevents off-cycle dormant states
Protocol 2: Buchwald-Hartwig Coupling using tBuBrettPhos Pd G3
  • Setup (Glovebox): Charge an oven-dried vial with the aryl halide (1.0 equiv), the free-based 4-ethoxy-5-isopropyl-2-methyl-phenylamine (1.2 equiv), tBuBrettPhos Pd G3 (2-5 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous Toluene or THF to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 90–100 °C for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts.

Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the aryl halide mass and the emergence of the product mass [M+H]⁺ validates that the catalytic cycle is turning over. If the homocoupling mass[2Ar-H]⁺ dominates, verify the integrity of your glovebox atmosphere, as oxygen poisons the reductive elimination step.

BHOptimization Start Start: Hindered Aniline Buchwald-Hartwig CheckSalt Is the aniline a HCl salt? Start->CheckSalt FreeBase Perform explicit free-basing step CheckSalt->FreeBase Yes LigandSelect Select Ligand based on Aryl Halide CheckSalt->LigandSelect No FreeBase->LigandSelect ArylCl Aryl Chloride LigandSelect->ArylCl ArylBr Aryl Bromide/Iodide LigandSelect->ArylBr UsetBuBrett Use tBuBrettPhos Pd G3 (80°C - 100°C) ArylCl->UsetBuBrett UseGPhos Use GPhos Pd G6 (Room Temp to 60°C) ArylBr->UseGPhos

Decision tree for optimizing Buchwald-Hartwig amination with sterically hindered anilines.

Section 3: N-Alkylation and Reductive Amination

FAQ 3.1: Direct N-alkylation with alkyl halides leads to a mess of unreacted starting material and trace over-alkylation. How can I mono-alkylate this aniline?

Causality: The ortho-methyl group sterically inhibits the Sₙ2 transition state required for direct alkylation[4]. When forcing conditions (high heat, strong base) are applied, the small fraction of mono-alkylated product formed becomes more nucleophilic than the starting material (due to the electron-donating alkyl group), leading to rapid over-alkylation. Solution: Abandon direct Sₙ2 alkylation. Instead, utilize Reductive Amination . The formation of a planar imine is significantly less sterically demanding than an Sₙ2 transition state. For highly hindered anilines, a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) is required to drive the imine formation to completion before reduction.

Protocol 3: Lewis Acid-Mediated Reductive Amination
  • Imine Formation: In a flame-dried flask under argon, dissolve the free-based aniline (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise. Stir at room temperature for 12 hours.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv) portion-wise. Stir for an additional 4 hours.

  • Quench: Carefully quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry, and concentrate.

Self-Validation Check: Before adding the reducing agent (Step 3), take a 50 µL aliquot, evaporate the DCE, dissolve in CDCl₃, and run a quick ¹H-NMR. Look for the distinct imine proton signal (typically 8.0–8.5 ppm). Do not proceed to reduction until this signal confirms complete conversion.

Pathway Aniline Hindered Aniline (1-NH2, 2-Me, 5-iPr) DirectAlk Direct Alkylation (SN2) (Alkyl Halide + Base) Aniline->DirectAlk RedAm Reductive Amination (Carbonyl + Ti(OiPr)4) Aniline->RedAm StericClash Steric Clash at N (High Activation Energy) DirectAlk->StericClash Fail Low Yield / Over-alkylation StericClash->Fail Imine Imine Intermediate (Sterically Accessible) RedAm->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Success Clean Mono-alkylation Reduction->Success

Mechanistic divergence: Direct SN2 alkylation vs. Lewis acid-mediated reductive amination.

Section 4: Amidation / N-Acylation

FAQ 4.1: Standard coupling reagents (HATU/EDC) fail to acylate this aniline, returning mostly unreacted starting material. What is the alternative?

Causality: Standard peptide coupling reagents generate bulky active esters (e.g., OAt or OBt esters). For the amine to attack this ester, it must form a highly crowded tetrahedral intermediate. The ortho-methyl group of 4-ethoxy-5-isopropyl-2-methyl-phenylamine severely raises the activation energy for this trajectory, causing the active ester to hydrolyze before amidation can occur. Solution: Bypass the bulky active ester entirely. Convert the carboxylic acid to an acid chloride . Acid chlorides are significantly smaller and highly electrophilic, drastically lowering the activation barrier for the hindered amine.

Protocol 4: Acid Chloride Amidation
  • Activation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM. Add oxalyl chloride (1.5 equiv) and 1 drop of DMF (catalyst). Stir until gas evolution ceases (approx. 2 hours).

  • Concentration: Concentrate the mixture to absolute dryness under reduced pressure to remove all excess oxalyl chloride and HCl gas.

  • Coupling: Redissolve the crude acid chloride in DCM and cool to 0 °C. Add the free-based aniline (1.0 equiv), followed by Pyridine (3.0 equiv) and DMAP (0.1 equiv). Stir overnight, allowing it to warm to room temperature.

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly non-polar acid chloride spot should disappear, replaced by a more polar, strongly UV-active amide spot.

References
  • Overcoming challenges in the synthesis of sterically hindered anilines BenchChem
  • A Head-to-Head Battle of the Buchwald Ligands: tBuBrettPhos vs. tBuXPhos in C-N Cross-Coupling BenchChem
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Journal of the American Chemical Society (via PMC)
  • Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters RSC Advances

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for 4-Ethoxy-5-isopropyl-2-methyl-phenylamine Hydrochloride Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals navigate the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals navigate the specific physicochemical challenges associated with 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (CAS: 473704-48-2).

Because this compound is a highly substituted aniline derivative, its stability is strictly dictated by the acid-base equilibrium of its amine group. This guide provides the mechanistic causality, troubleshooting protocols, and empirical data required to stabilize this compound in experimental workflows.

Part 1: Mechanistic Principles of pH-Dependent Stability

To stabilize 4-Ethoxy-5-isopropyl-2-methyl-phenylamine, we must first understand why it degrades. The molecule features three electron-donating groups (an ethoxy, an isopropyl, and a methyl group) attached to an aniline core. These groups make the aromatic ring exceptionally electron-rich.

When the pH of your solution exceeds the compound's pKa (typically around 4.5–5.0 for such derivatives), the amine deprotonates into its free base form . The now-available lone pair of electrons on the nitrogen atom is highly reactive. Dissolved oxygen or trace transition metals can easily strip an electron from this nitrogen, forming a radical cation. Because the electron-donating substituents heavily stabilize this radical, the compound rapidly undergoes head-to-tail oxidative coupling, forming extended conjugated systems (quinone imines and polyaniline-like oligomers) .

Conversely, when maintained at a low pH (pH < 3.0), the amine is protonated. The lone pair is tied up in a covalent bond with a hydrogen ion, completely blocking the initial oxidation step and rendering the salt highly stable .

Pathway Salt Protonated Salt (pH < 4.0) Stable & Soluble Base Free Base (pH > 5.0) Reactive & Insoluble Salt->Base Deprotonation (OH-) Base->Salt Protonation (H+) Radical Radical Cation (Oxidation Intermediate) Base->Radical O2 / Light / Metals Degradation Degradation Products (Colored Oligomers) Radical->Degradation Radical Coupling

Fig 1. pH-dependent equilibrium and oxidative degradation pathway of aniline derivatives.

Part 2: Troubleshooting Guide (Symptom-Based Q&A)

Q: My 1 mg/mL stock solution turned pink/brown after 24 hours on the bench. What happened, and how do I fix it? A: You are observing oxidative degradation. The pink/brown color is the visual signature of conjugated oligomers forming. This indicates your solvent system's pH drifted above the compound's pKa, exposing the free base.

  • Actionable Fix: Acidify your aqueous stock solutions to pH 2.0–3.0 using 0.1 M HCl. For organic stocks (like DMSO or Methanol), ensure the solvent is anhydrous and degassed (purged with Argon or N2) to remove the oxygen required for the radical initiation.

Q: I observe a fine, cloudy precipitate when diluting the hydrochloride salt into a physiological buffer (pH 7.4). Is the compound degrading? A: Not necessarily degrading yet, but it is precipitating. The hydrochloride salt is highly water-soluble, but at pH 7.4, the compound converts almost entirely to the uncharged free base, which has poor aqueous solubility.

  • Actionable Fix: If your assay strictly requires pH 7.4, you must lower the API concentration below its free-base solubility limit (often <0.1 mg/mL) or introduce a co-solvent/surfactant (e.g., 5% DMSO, Tween-80, or PEG400) to keep the free base in solution.

Q: How can I prove that the degradation in my assay is caused by pH-driven oxidation and not thermal instability? A: You must run a self-validating control protocol . Prepare two identical 1 mg/mL solutions of the compound. Adjust Solution A to pH 2.5 (using HCl) and Solution B to pH 7.5 (using NaOH). Expose both to ambient light and room temperature for 24 hours.

  • Validation: If Solution B turns discolored while Solution A remains perfectly clear, you have definitively isolated pH-dependent oxidative coupling as the root cause. If both degrade equally, you must investigate alternative pathways (e.g., extreme thermal stress or direct photolysis).

Part 3: Quantitative Data Presentation

The following table summarizes the typical physicochemical behavior of highly substituted aniline hydrochlorides across various pH ranges. Use this as a baseline for your formulation parameters.

pH RangeDominant SpeciesEst. Aqueous SolubilityOxidation RiskVisual SymptomsRecommended Action
< 3.0 Protonated (Anilinium Salt)High (>50 mg/mL)Very LowClear, colorless solutionIdeal for long-term liquid storage.
4.0 - 5.0 Mixed (Salt / Free Base)ModerateModerateSlight yellowing over timeUse antioxidants; purge with N2.
> 6.0 Deprotonated (Free Base)Low (<1 mg/mL)Very HighRapid pink/brown discoloration, precipitationAvoid unless required; use co-solvents.

Part 4: Experimental Protocol: pH-Stability Profiling

To determine the exact degradation kinetics for your specific formulation, execute the following step-by-step methodology. This workflow is designed to be self-validating by utilizing orthogonal environmental stressors.

Step 1: Buffer Formulation Prepare three 50 mM buffer solutions: Citrate buffer (pH 3.0), Acetate buffer (pH 5.0), and Phosphate buffer (pH 7.4). Verify the pH of each buffer using a calibrated pH meter before proceeding.

Step 2: API Dissolution Dissolve 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride to a final concentration of 0.5 mg/mL in each buffer. Causality note: We use 0.5 mg/mL to prevent the free base from immediately precipitating at pH 7.4, ensuring we are measuring degradation kinetics, not precipitation kinetics.

Step 3: Environmental Stressing (Forced Degradation) Split each buffered solution into two aliquots:

  • Aliquot 1 (Control): Store at 4°C in the dark.

  • Aliquot 2 (Stressed): Store at 40°C under ambient light, open to the air.

Step 4: HPLC-UV Analysis Sample the solutions at T=0, 24, 48, and 72 hours. Inject 10 µL onto a C18 Reverse Phase HPLC column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality note: The 0.1% TFA in the mobile phase ensures the compound remains protonated during the chromatographic run, preventing on-column oxidation and peak tailing. Monitor at 254 nm to quantify the loss of the parent API peak and the appearance of oligomeric impurity peaks.

Workflow S1 1. Buffer Formulation (pH 3.0, 5.0, 7.4) S2 2. API Dissolution (0.5 mg/mL) S1->S2 S3 3. Stress Testing (40°C, O2, Light) S2->S3 S4 4. HPLC-UV Analysis (0.1% TFA Mobile Phase) S3->S4 S5 5. Kinetic Modeling (Optimal pH Selection) S4->S5

Fig 2. Experimental workflow for pH-stability profiling and kinetic modeling.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use standard Phosphate-Buffered Saline (PBS) for long-term storage of my stock solutions? A: No. Standard PBS has a pH of 7.4. As established, this pH forces the compound into its reactive free base form. If you store the compound in PBS, it will oxidize and precipitate within days. Stock solutions should be stored in highly acidic water (pH 2.0) or anhydrous DMSO at -20°C. Only dilute into PBS immediately prior to your assay.

Q: I need to run a biological assay at pH 7.4 over 72 hours. How can I prevent the compound from degrading during the experiment? A: If you cannot lower the pH, you must block the oxidation pathway. You can do this by adding a water-soluble antioxidant, such as Ascorbic Acid (Vitamin C), to your assay buffer. Ascorbic acid acts as a sacrificial electron donor, scavenging the reactive oxygen species before they can abstract an electron from the aniline nitrogen. Additionally, adding 1 mM EDTA can chelate trace metals (like Cu2+ or Fe3+) that act as catalysts for aniline oxidation.

Q: What is the ideal storage condition for the solid powder? A: Store the solid hydrochloride salt at -20°C in a tightly sealed, desiccated container, protected from light. While the solid salt is highly stable, surface moisture from humidity can cause localized dissolution and micro-pH shifts, leading to slow, long-term degradation.

References

  • Title: Polymerization of Aniline on Polyaniline Membranes Source: The Journal of Physical Chemistry B URL:[Link]

  • Title: Solid-state oxidation of aniline hydrochloride with various oxidants Source: Synthetic Metals URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and UHPLC Method Validation for the Purity Assessment of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

This guide provides a comprehensive comparison of conventional High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the validation of an analytical method to determin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of conventional High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the validation of an analytical method to determine the purity of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in authoritative regulatory guidelines.

Introduction

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is an aromatic amine compound whose purity is critical for its intended application in pharmaceutical research and development. Ensuring the absence of process-related impurities and degradation products is a fundamental requirement for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2].

This guide compares two distinct yet related methodologies: traditional HPLC and the more advanced UHPLC. While HPLC is a robust and widely used technique, UHPLC offers significant advantages in speed, resolution, and sensitivity by operating at higher pressures and utilizing columns with smaller particle sizes (<2 µm).[3][4][5][6] The choice between these technologies depends on laboratory throughput needs, sample complexity, and available instrumentation.[5][7]

Foundational Principles of HPLC Method Validation

Method validation is a mandatory process in the pharmaceutical industry, governed by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[8][9][10] The core objective is to provide documented evidence that a method is fit for its purpose.[1][2] Key validation parameters, as outlined in ICH Q2(R1) and USP <1225>, are discussed below.[1][8][9][10][11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] This is typically demonstrated through forced degradation studies and analysis of blank samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Method Development Strategy

The molecular structure of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride—an aromatic amine salt—guides the method development strategy.

  • Column Chemistry: A C18 (octadecylsilane) reversed-phase column is a logical starting point due to its versatility and effectiveness in retaining moderately polar to non-polar compounds like aromatic amines.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is appropriate. The amine group necessitates pH control to ensure a consistent ionization state and, therefore, reproducible retention and good peak shape. A pH of around 3.0 is often effective for protonating the amine, enhancing its retention on a C18 column.

  • Detection: The aromatic ring provides strong chromophores, making UV detection a suitable choice. A wavelength scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Comparative Analysis of Validation Methodologies

Here, we compare a conventional HPLC method with a modern UHPLC method for the purity analysis of the target compound. The primary differences lie in the column particle size and the system's operating pressure, which directly impact performance.[3][6][7] UHPLC systems operate at significantly higher pressures (e.g., >15,000 psi) compared to HPLC (4,000-6,000 psi).[3]

Method A: Conventional RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 20 mM Potassium Phosphate buffer, pH 3.0; B: Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: A: 20 mM Potassium Phosphate buffer, pH 3.0; B: Acetonitrile

  • Gradient: 30% B to 70% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Head-to-Head Performance Comparison

The following table summarizes the expected performance data from the validation of both methods.

Validation ParameterMethod A: Conventional HPLCMethod B: UHPLCAdvantage
Analysis Time ~20 minutes~5 minutesUHPLC (Faster throughput)[5]
Resolution (Rs) > 2.0 between API and closest impurity> 3.5 between API and closest impurityUHPLC (Superior separation)[3][4]
Linearity (R²) ≥ 0.999≥ 0.9995Comparable/Slightly better for UHPLC
Accuracy (% Recovery) 98.5% - 101.0%99.0% - 100.5%Comparable/Slightly better for UHPLC
Precision (%RSD, Repeatability) ≤ 1.0%≤ 0.5%UHPLC (Higher precision)[13]
LOQ (µg/mL) 0.5 µg/mL0.1 µg/mLUHPLC (Higher sensitivity)[4]
Solvent Consumption ~20 mL per run~2.5 mL per runUHPLC (Greener, lower cost)[5]

Detailed Experimental Protocols

Trustworthy protocols are self-validating. Each protocol must begin with a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed.[13][14][15][16]

System Suitability Test (SST) Protocol
  • Prepare SST Solution: Create a solution containing the analyte (e.g., 100 µg/mL) and a known, closely eluting impurity (e.g., 1 µg/mL).

  • Equilibrate System: Run the mobile phase through the system until a stable baseline is achieved.

  • Perform Injections: Make five replicate injections of the SST solution.

  • Evaluate Criteria:

    • Tailing Factor (T): Must be ≤ 2.0 for the analyte peak.[13][15]

    • Precision (%RSD): The relative standard deviation of the peak area for the five replicate injections must be ≤ 2.0%.[13][15]

    • Resolution (Rs): The resolution between the analyte and the impurity peak must be ≥ 2.0 (for HPLC) or ≥ 3.0 (for UHPLC).[13][15]

    • Theoretical Plates (N): Must be ≥ 2000 (HPLC) or ≥ 5000 (UHPLC).

Protocol for Specificity via Forced Degradation

Forced degradation studies are essential for developing stability-indicating methods.[17][18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., 50:50 methanol:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours.

    • Oxidation: Add 1 mL of stock to 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Stress: Store the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18][20]

  • Neutralize Samples: Neutralize the acidic and basic samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC/UHPLC method.

  • Evaluation:

    • Assess peak purity of the analyte peak in all stressed samples using a photodiode array (PDA) detector.

    • Ensure all major degradation products are well-resolved from the analyte peak (Rs > 2.0).

Data Visualization and Workflow

Diagrams help clarify complex processes and relationships within method validation.

HPLC/UHPLC Method Validation Workflow

This diagram illustrates the logical flow from method development through the completion of all validation parameters.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2 R1) cluster_rep Phase 3: Documentation Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt SST System Suitability Test (SST) (Pre-requisite for all tests) Opt->SST Spec Specificity (Forced Degradation) Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SST->Spec

Caption: Workflow for Analytical Method Validation.

Relationship Between Key Validation Parameters

This diagram shows how different validation tests interrelate to build confidence in the method's reliability.

G Specificity Specificity Reliable_Method Reliable Quantitative Method Specificity->Reliable_Method Ensures correct analyte is measured Accuracy Accuracy Accuracy->Reliable_Method Precision Precision Precision->Reliable_Method Linearity Linearity Linearity->Accuracy Defines range for... LOQ LOQ Linearity->LOQ Establishes lower limit LOQ->Reliable_Method Defines reporting threshold

Caption: Interdependence of Validation Parameters.

Conclusion

Both conventional HPLC and modern UHPLC are powerful techniques for determining the purity of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride. The choice between them is a strategic one.

  • Conventional HPLC remains a robust, reliable, and cost-effective workhorse suitable for many QC laboratories.[7] Its longer run times may be acceptable in environments without high-throughput demands.

  • UHPLC offers undeniable advantages in speed, resolution, and sensitivity, leading to significantly higher sample throughput and reduced operational costs (solvent consumption).[4][5] It is the preferred choice for research and development, complex impurity profiling, and high-throughput QC environments.[4][7]

Ultimately, the validation data for either method must demonstrate that the procedure is fit for its intended purpose, providing reliable and accurate purity results that ensure product quality and regulatory compliance.

References

  • Creative Proteomics. (n.d.). Comparing HPLC vs. UHPLC.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • MedCrave online. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
  • PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Talanta.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?.
  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • International Journal of Creative Research Thoughts. (2021, July 26).
  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • United States Pharmacopeia. (2017).
  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points.
  • ResearchGate. (2025, August 9). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A.
  • ACS Publications. (n.d.).
  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • CyberLeninka. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS.

Sources

Comparative

A Comparative Guide to the Characterization of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride: A Multi-technique Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation and confirmation of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride. Furthermore, we will explore alternative and complementary analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, to provide a holistic view of its analytical profile. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to select the most appropriate analytical strategies for this and structurally related aromatic amines.

The Subject: 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is a substituted aniline derivative. The hydrochloride salt form suggests its potential application as an active pharmaceutical ingredient (API), where solubility and stability are often enhanced. A thorough understanding of its structure and purity is a critical prerequisite for any further investigation into its chemical and biological properties.

Molecular Structure:

Caption: Molecular structure of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride.

Core Characterization Techniques: NMR and Mass Spectrometry

NMR and Mass Spectrometry are the cornerstones of modern organic chemical analysis, providing complementary information for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. For 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride, both ¹H and ¹³C NMR would be essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical; for a hydrochloride salt, DMSO-d₆ or D₂O are often preferred due to better solubility. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Utilize a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.8 - 7.2Singlet, Singlet1H, 1H
-NH₃⁺9.0 - 10.0Broad Singlet3H
-O-CH₂-~4.0Quartet2H
-CH(CH₃)₂~3.0Septet1H
-CH₃ (Aromatic)~2.2Singlet3H
-O-CH₂-CH₃~1.3Triplet3H
-CH(CH₃)₂~1.2Doublet6H

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-O150 - 155
Aromatic C-N135 - 140
Aromatic C-isopropyl130 - 135
Aromatic C-methyl125 - 130
Aromatic C-H110 - 120
-O-CH₂-60 - 65
-CH(CH₃)₂25 - 30
-CH(CH₃)₂20 - 25
-CH₃ (Aromatic)15 - 20
-O-CH₂-CH₃10 - 15

Rationale Behind Predictions: The predicted chemical shifts are based on the analysis of structurally similar compounds. For instance, the aromatic proton shifts are influenced by the electron-donating nature of the ethoxy and amino groups and the alkyl substituents. The broadness of the -NH₃⁺ peak is due to proton exchange and quadrupolar relaxation. The multiplicities and integrations are based on the number of neighboring protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming the structure.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for the hydrochloride salt, as it is a "soft" ionization technique that can generate the protonated molecular ion of the free amine. Electron ionization (EI) would require the free base and would lead to more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To gain further structural information, MS/MS can be performed on the protonated molecular ion to induce fragmentation and analyze the resulting daughter ions.

Predicted Mass Spectrum (ESI+)

The primary ion observed in the positive ion ESI mass spectrum will be the protonated molecular ion of the free amine, [M+H]⁺, where M is the molecular weight of the free amine (193.29 g/mol ). Therefore, a prominent peak is expected at an m/z of 194.29.

Predicted Fragmentation Pattern (from MS/MS of [M+H]⁺)

The fragmentation of the protonated molecule will likely involve the cleavage of the alkyl and alkoxy substituents.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
194.29179.27CH₃ (15)Loss of a methyl radical from the isopropyl group.
194.29166.24C₂H₄ (28)Loss of ethene from the ethoxy group.
194.29151.22C₃H₇ (43)Loss of a propyl radical from the isopropyl group.

Rationale Behind Predictions: The fragmentation of aromatic amines often involves cleavages at the benzylic position and within alkyl chains. The loss of small, stable neutral molecules like ethene from ethoxy groups is a common fragmentation pathway.

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride NMR Spectroscopy NMR Spectroscopy 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride->NMR Spectroscopy Mass Spectrometry Mass Spectrometry 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride->Mass Spectrometry ¹H NMR ¹H NMR NMR Spectroscopy->¹H NMR ¹³C NMR ¹³C NMR NMR Spectroscopy->¹³C NMR ESI-MS ESI-MS Mass Spectrometry->ESI-MS [M+H]⁺ [M+H]⁺ ESI-MS->[M+H]⁺ MS/MS Fragmentation MS/MS Fragmentation [M+H]⁺->MS/MS Fragmentation

Caption: Core analytical workflow for structural elucidation.

Comparative Analysis with Alternative Techniques

While NMR and MS are primary tools for structural elucidation, other techniques provide valuable information regarding purity, identity, and functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis.

Comparison with NMR/MS:

  • Strengths: HPLC excels at separating the target compound from impurities, including starting materials, by-products, and degradation products. It is highly sensitive and can be readily validated for quantitative analysis, which is crucial for pharmaceutical quality control.

  • Limitations: HPLC does not provide the detailed structural information that NMR and MS offer. It relies on comparison with a reference standard for identification.

Experimental Protocol: HPLC

  • Column: A reversed-phase C18 column is a common choice for aromatic amines.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typically used. For a hydrochloride salt, a buffered mobile phase is important to ensure consistent peak shape.

  • Detection: UV detection is suitable for aromatic amines due to their strong chromophores. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.

  • Data Analysis: The retention time of the main peak is used for identification (by comparison with a standard), and the peak area is used for quantification. The presence of other peaks indicates impurities.

TechniqueInformation ProvidedStrengthsLimitations
HPLC Purity, QuantificationHigh sensitivity, excellent for separating mixturesProvides limited structural information
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful separation technique coupled with mass spectrometric detection, particularly useful for volatile and thermally stable compounds.

Comparison with NMR/MS and HPLC:

  • Strengths: GC-MS offers excellent separation efficiency and provides mass spectral data for each separated component, aiding in their identification.

  • Limitations: Aromatic amines, especially their hydrochloride salts, are often not sufficiently volatile or thermally stable for direct GC analysis. Derivatization, such as silylation, is typically required to increase volatility and prevent on-column degradation. This adds a step to the sample preparation and can introduce variability.[1][2]

Experimental Protocol: GC-MS (with Silylation)

  • Derivatization: The hydrochloride salt is first converted to the free base. The free amine is then reacted with a silylating agent (e.g., BSTFA or MSTFA) to replace the active hydrogens on the amine group with trimethylsilyl (TMS) groups.[1][2]

  • GC Separation: A non-polar capillary column is used to separate the silylated derivative from other components.

  • MS Detection: The mass spectrometer provides a mass spectrum of the derivatized compound, which will show a different molecular ion and fragmentation pattern compared to the underivatized molecule.

TechniqueInformation ProvidedStrengthsLimitations
GC-MS Separation and Identification of Volatile ComponentsHigh separation efficiency, provides MS data for each peakRequires derivatization for non-volatile compounds, potential for thermal degradation

cluster_0 Purity Analysis HPLC HPLC GC-MS GC-MS 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride->HPLC Derivatization Derivatization 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride->Derivatization Derivatization->GC-MS

Caption: Workflow for purity assessment using chromatographic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Comparison with NMR/MS:

  • Strengths: FTIR is a rapid and non-destructive technique that can quickly confirm the presence of key functional groups.

  • Limitations: The information provided by FTIR is less specific than that from NMR or MS. It is generally used for confirmation rather than de novo structure elucidation.

Expected FTIR Spectral Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3000N-H stretchAmine salt (-NH₃⁺)
3000-2850C-H stretchAliphatic (ethoxy, isopropyl, methyl)
1600-1450C=C stretchAromatic ring
1250-1200C-O stretchAryl-alkyl ether
~1100C-N stretchAromatic amine
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Comparison with NMR/MS:

  • Strengths: UV-Vis is a simple and sensitive technique for quantitative analysis and for confirming the presence of a chromophore.

  • Limitations: The spectra are typically broad and lack the detailed structural information provided by NMR or MS.

Expected UV-Vis Spectral Data (in Ethanol)

The UV-Vis spectrum is expected to show absorption maxima (λ_max) characteristic of a substituted aniline. The exact positions of the maxima will be influenced by the substituents on the aromatic ring. Typically, substituted anilines exhibit two main absorption bands in the UV region.

Expected λ_max (nm)Electronic Transition
~240-260π → π
~280-300n → π

Conclusion: A Synergistic Approach

The comprehensive characterization of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR and high-resolution mass spectrometry are indispensable for the definitive elucidation of its molecular structure. HPLC is the gold standard for assessing its purity and is essential for quality control in a pharmaceutical setting. GC-MS, while requiring derivatization, can be a valuable tool for identifying volatile impurities. Finally, FTIR and UV-Vis spectroscopy offer rapid and straightforward methods for confirming the presence of key functional groups and the aromatic system. By integrating the data from these complementary techniques, researchers can build a complete and robust analytical profile of this and other novel chemical entities, ensuring a solid foundation for further research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • Knapp, D. R. (1979).
  • Lin, Y. S., & Lee, M. R. (2006). Determination of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 65-75.
  • PubChem. (n.d.). 4-ethoxy-2-methylaniline. Retrieved from [Link]

Sources

Comparative

Benchmarking 4-Ethoxy-5-isopropyl-2-methylaniline Hydrochloride in Advanced Chemical Synthesis: A Comparative Efficacy Guide

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors, heavily relies on the incorporation of sterically hindered anilines. 4-Ethoxy-5-isopropyl-2-methylanili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors, heavily relies on the incorporation of sterically hindered anilines. 4-Ethoxy-5-isopropyl-2-methylaniline hydrochloride (CAS: 473704-48-2) represents a highly specialized building block that balances extreme steric demand with electronic activation. This guide objectively benchmarks its performance in C–N cross-coupling reactions against other common bulky anilines, providing researchers with actionable, data-driven protocols and mechanistic insights to optimize their synthetic workflows.

Structural and Electronic Profiling (The "Why")

In transition-metal-catalyzed cross-coupling, the efficacy of an aniline nucleophile is dictated by the delicate balance between its electronic properties and steric bulk. Sterically hindered anilines typically impede the approach of reactants to the metal center, slowing down oxidative addition and reductive elimination[1].

However, 4-ethoxy-5-isopropyl-2-methylaniline possesses a unique "push-pull" dynamic:

  • Electronic Activation: The para-ethoxy group is strongly electron-donating via resonance. This significantly increases the electron density on the amine nitrogen, enhancing its nucleophilicity and accelerating the formation of the Pd–N bond.

  • Asymmetric Steric Bulk: The ortho-methyl and meta-isopropyl groups provide a highly specific, asymmetric steric shield. In drug design, this bulky "tail" is critical for fitting into the hydrophobic pocket of kinase ATP-binding sites, improving target selectivity[2]. Synthetically, this bulk prevents unwanted diarylation (over-arylation) during cross-coupling.

SAR_Logic Core 4-Ethoxy-5-isopropyl- 2-methylaniline Ethoxy para-Ethoxy Group (Electron Donating) Core->Ethoxy Steric ortho-Methyl & meta-Isopropyl (Asymmetric Bulk) Core->Steric Nucleo Enhanced Nucleophilicity (Accelerates Coupling) Ethoxy->Nucleo Select High Regioselectivity (Prevents Diarylation) Steric->Select Target Targeted API Scaffold (Kinase Inhibitors) Nucleo->Target Select->Target

Mechanistic pathway detailing how steric and electronic properties dictate synthetic efficacy.

Comparative Efficacy in Cross-Coupling Reactions

To benchmark the synthetic utility of 4-ethoxy-5-isopropyl-2-methylaniline hydrochloride, we compare its performance in a standard Buchwald-Hartwig amination against two ubiquitous bulky anilines: 2,6-Diisopropylaniline (DIPP) and 2,4,6-Trimethylaniline (Mesitylamine) .

Because traditional phosphine ligands often fail with highly crowded substrates, modern protocols utilize Palladium N-Heterocyclic Carbene (NHC) complexes, such as Pd-PEPPSI-IPr, which are highly effective for sterically hindered aminations[3]. Furthermore, the use of green solvents like 2-Methyltetrahydrofuran (2-MeTHF) has been shown to maximize yields in these specific cross-couplings[4].

Table 1: Benchmarking Data for N-Arylation (Model Aryl Chloride Coupling)

Conditions: Aryl chloride (1.0 eq), Aniline (1.2 eq), Pd-PEPPSI-IPr (2 mol%), Base, 2-MeTHF (0.25 M), 110°C.

SubstrateElectronic ProfileBase RequiredTime to CompletionIsolated YieldSelectivity (Mono:Di)
4-Ethoxy-5-isopropyl-2-methylaniline HCl Highly ActivatedNaOtBu (2.2 eq)*12 hours92% >99:1
2,4,6-Trimethylaniline Moderately ActivatedNaOtBu (1.2 eq)15 hours88%95:5
2,6-Diisopropylaniline (DIPP) Deactivated (Steric)NaOtBu (1.2 eq)18 hours85%>99:1

*Note: The hydrochloride salt requires an additional 1.0 equivalent of base to generate the free amine in situ.

Efficacy Analysis: Despite having significant steric bulk comparable to DIPP, the 4-ethoxy derivative achieves higher yields in a shorter timeframe. The electron-donating ethoxy group successfully counteracts the steric penalty during the oxidative addition and reductive elimination phases[5].

Experimental Protocol: Optimized N-Arylation Workflow

Handling the hydrochloride salt of a bulky aniline requires specific stoichiometric adjustments. The following self-validating protocol ensures complete in situ free-basing and efficient cross-coupling.

Step-by-Step Methodology
  • Reaction Setup (Glovebox/Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), 4-ethoxy-5-isopropyl-2-methylaniline hydrochloride (1.2 mmol, 275.7 mg), and Pd-PEPPSI-IPr pre-catalyst (0.02 mmol, 13.6 mg).

  • Base Addition (Critical Step): Add Sodium tert-butoxide (NaOtBu) (2.4 mmol, 230.6 mg). Causality: 1.2 equivalents are required for the catalytic cycle, while an additional 1.2 equivalents are strictly necessary to neutralize the HCl salt and liberate the nucleophilic free base[1].

  • Solvent Introduction: Inject anhydrous, degassed 2-MeTHF (4.0 mL) under a positive pressure of argon.

  • Catalyst Activation: Heat the mixture to 110°C. Self-Validation: Within 10 minutes, the suspension will transition from a pale yellow to a deep, homogenous red/brown solution, visually confirming the formation of the active Pd(0) monoligated species[3].

  • Reaction Monitoring: Stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The neutralized free base aniline will appear at Rf ~0.4. The reaction is deemed complete when the Rf 0.4 spot is fully consumed and replaced by a single, UV-active product spot at Rf ~0.6.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

Workflow A Aniline HCl Salt (Stable Precursor) B Free-Basing (NaOtBu, 2-MeTHF) A->B Base (2.2 eq) D C-N Cross-Coupling (110°C, 12h) B->D Nucleophile C Pd-Catalyst Activation C->D Active Pd(0) E N-Aryl Product (High Yield) D->E Isolation

Logical workflow for the Buchwald-Hartwig amination of the sterically hindered aniline HCl salt.

Conclusion & Applications in Drug Development

The benchmarking data clearly indicates that 4-Ethoxy-5-isopropyl-2-methylaniline hydrochloride is a superior building block when both high steric demand and high synthetic yields are required.

In the realm of rational drug design, nucleophilic aromatic substitution or cross-coupling with such bulky anilines creates the essential "tail" structures that anchor into the hydrophobic pockets of kinase ATP-binding sites[2]. The presence of the ethoxy group not only accelerates the synthesis of these complex APIs but also provides a vital hydrogen-bond acceptor, modulating the lipophilicity (logP) of the final drug candidate. By leveraging NHC-palladium catalysis and appropriate base stoichiometry, researchers can seamlessly integrate this stable hydrochloride salt into late-stage functionalization pipelines.

References

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | Source: ACS Sustainable Chemistry & Engineering | URL: [Link]

  • Title: Well-Defined Pre-Catalysts in Amide and Ester Bond Activation | Source: MDPI | URL: [Link]

Sources

Validation

quality control standards for testing 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

Quality Control Standards for Testing 4-Ethoxy-5-isopropyl-2-methyl-phenylamine Hydrochloride: A Comparative Analytical Guide As a Senior Application Scientist, I frequently evaluate the analytical control strategies for...

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Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Standards for Testing 4-Ethoxy-5-isopropyl-2-methyl-phenylamine Hydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently evaluate the analytical control strategies for highly substituted aromatic amines. 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (EIMPH) is a sterically hindered, electron-rich aniline derivative utilized as a critical intermediate in pharmaceutical synthesis.

The presence of strong electron-donating groups (an ethoxy group and two alkyl groups) on the benzene ring makes the free base form of this compound highly susceptible to oxidative degradation, often leading to the formation of genotoxic azo, azoxy, or quinone imine dimers. Consequently, isolating and testing this compound as a hydrochloride salt is a deliberate chemical strategy to protonate the amine, thereby withdrawing electron density and stabilizing the molecule.

This guide objectively compares the analytical performance of the EIMPH hydrochloride salt against its free base and structural analogs, providing a self-validating framework for rigorous quality control (QC) testing.

Comparative Physicochemical Profiling

To understand why specific QC standards are required for EIMPH, we must first compare its baseline stability and analytical behavior against alternative forms. The data below demonstrates why the HCl salt is the superior product form, despite introducing specific challenges (such as hygroscopicity and the need for specialized chromatographic buffers).

Table 1: Comparative Stability and Analytical Performance

Parameter4-Ethoxy-5-isopropyl-2-methylaniline HCl (Product)4-Ethoxy-5-isopropyl-2-methylaniline (Free Base)4-Methoxy Analog (HCl Salt)
Physical State White to off-white crystalline powderPale yellow to brown liquid/oilWhite crystalline powder
Oxidative Stability (30d @ 40°C) High (<0.1% Total Impurities)Low (2.4% Azo/Azoxy Impurities)Moderate (0.5% Impurities)
Aqueous Solubility >50 mg/mL (pH < 4)<0.1 mg/mL>40 mg/mL
QC Handling Non-volatile, easily weighedVolatile, prone to air-oxidationNon-volatile
Moisture Analysis Requires Karl Fischer TitrationCompatible with LODRequires Karl Fischer Titration

Core Analytical Workflows & Methodologies

Workflow 1: Chromatographic Purity & Related Substances (HPLC-UV)

The Scientific Causality: Analyzing amine salts via HPLC presents a classic chromatographic challenge. If the mobile phase pH is too high, the amine exists in a partially ionized state, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. To counter this, we utilize a highly acidic mobile phase (pH ~2.2 using Trifluoroacetic acid) to ensure the amine remains fully protonated. Furthermore, selecting an end-capped Biphenyl column over a standard C18 maximizes π−π interactions with the highly substituted aromatic ring, yielding superior resolution from closely eluting synthesis impurities[1].

HPLC_Logic A EIMPH Sample (HCl Salt) B Acidic Mobile Phase (pH 2.2 TFA) A->B Dissolution C Biphenyl Column (End-capped) A->C Injection D Suppresses Silanol Interactions B->D Protonation E Maximizes Pi-Pi Retention C->E Selectivity F Symmetrical Peaks (As < 1.2) D->F E->F

Fig 1: Mechanistic logic for HPLC method development of aromatic amine salts.

Step-by-Step Protocol: HPLC Purity Analysis System Suitability Requirement: Resolution ( Rs​ ) between EIMPH and its des-ethyl impurity must be > 2.0. Tailing factor ( As​ ) must be 1.5.

  • Column: End-capped Biphenyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B.

  • Flow Rate & Temp: 1.0 mL/min at 40°C (elevated temperature improves mass transfer for bulky molecules).

  • Sample Prep: Dissolve 1.0 mg/mL of EIMPH in a 50:50 mixture of Water:Acetonitrile.

  • Detection: UV at 225 nm (for maximum sensitivity of the aromatic ring).

Table 2: Optimized HPLC Method Parameters for EIMPH

ParameterSpecification / Justification
Column End-capped Biphenyl (150 x 4.6 mm, 3 µm) - Maximizes pi-pi interactions
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in Water (pH ~2.2) - Protonates amine
Mobile Phase B Acetonitrile - Provides optimal elution strength
Flow Rate 1.0 mL/min
Column Temperature 40°C - Improves mass transfer and peak symmetry
Detection UV at 225 nm and 254 nm
Workflow 2: Mutagenic Impurity Control (LC-MS/MS)

The Scientific Causality: Aniline derivatives are notorious structural alerts for DNA reactivity. Under ICH M7 guidelines, any unreacted starting materials (e.g., nitration precursors) or N-hydroxylamine intermediates must be controlled below the Threshold of Toxicological Concern (TTC)[2]. Because standard HPLC-UV lacks the sensitivity to detect these impurities at parts-per-million (ppm) levels, we employ targeted LC-MS/MS using Multiple Reaction Monitoring (MRM).

ICH_M7 A Identify Process Impurities (Nitration Precursors) B In Silico (Q)SAR Screening A->B C Structural Alert Present? (Aromatic Amine) B->C D Class 1/2/3 (Mutagenic Risk) C->D Yes E Class 4/5 (Non-Mutagenic) C->E No F LC-MS/MS Trace Control (< TTC Limits) D->F G HPLC-UV Standard Control (ICH Q3A Limits) E->G

Fig 2: ICH M7 mutagenic impurity assessment workflow for aniline derivatives.

Step-by-Step Protocol: Trace Genotoxic Screening System Suitability Requirement: Signal-to-noise (S/N) ratio for the LOQ standard (1 ppm) must be 10.

  • Sample Prep: Prepare a highly concentrated sample (10 mg/mL) of EIMPH in Methanol to allow for trace detection.

  • Column: C18, 50 x 2.1 mm, 1.8 µm (Sub-2-micron particles for ultra-high resolution).

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions: Program the triple quadrupole to monitor the specific parent-to-daughter ion transitions for the predicted nitro-aromatic precursors.

  • Quantitation: Use an external calibration curve ranging from 0.5 ppm to 10 ppm relative to the API concentration.

Workflow 3: Moisture and Residual Solvents (KF & HS-GC-FID)

The Scientific Causality: Why do we strictly mandate Karl Fischer (KF) titration over a simple Loss on Drying (LOD) test for EIMPH? Heating the hydrochloride salt of a sterically hindered aniline can lead to partial dissociation and volatilization of the free base, resulting in a falsely elevated moisture reading. KF titration provides absolute chemical specificity for water[3]. Furthermore, residual crystallization solvents (like isopropanol or ethanol) must be quantified via Headspace Gas Chromatography (HS-GC-FID) in accordance with USP <467>[4].

Step-by-Step Protocol: Karl Fischer Titration (USP <921> Method 1a) System Suitability Requirement: Relative Standard Deviation (RSD) of triplicate water standard injections must be 2.0%.

  • Solvent Preparation: Add 40 mL of anhydrous methanol to the titration vessel and titrate to a stable electrometric endpoint to neutralize background moisture.

  • Standardization: Inject exactly 10.0 µL of purified water to determine the titer of the Hydranal-Composite 5 reagent.

  • Sample Introduction: Rapidly transfer 100.0 mg of EIMPH into the vessel to minimize atmospheric moisture exposure.

  • Titration: Titrate to the electrometric endpoint. Calculate moisture % based on the volume of titrant consumed.

Conclusion

The quality control of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride requires a nuanced understanding of its chemical reactivity. By testing it as an HCl salt, we mitigate oxidative degradation but necessitate specialized acidic chromatographic conditions and specific moisture determination techniques. Adhering to these self-validating protocols ensures that both standard organic impurities (ICH Q3A) and trace mutagenic precursors (ICH M7) are rigorously controlled.

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)
  • Source: tasianinch.
  • Source: scribd.
  • Source: shimadzu.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

This document provides a comprehensive guide for the proper and safe disposal of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (CAS RN: 473704-48-2). The procedures outlined are designed to ensure the safety of...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the proper and safe disposal of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (CAS RN: 473704-48-2). The procedures outlined are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is an aromatic amine hydrochloride. Based on available safety data, this compound is classified with the following hazards:

Hazard StatementDescriptionPrimary Routes of Exposure
Harmful if swallowed Ingestion of this compound can lead to adverse health effects.Oral
Causes skin irritation Direct contact can cause redness, itching, and inflammation of the skin.Dermal
Causes serious eye irritation Contact with eyes can result in significant irritation and potential damage.Ocular
May cause respiratory irritation Inhalation of dust or aerosols can irritate the respiratory tract.Inhalation

Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.

The Disposal Workflow: A Step-by-Step Approach

The proper disposal of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is a multi-step process that begins at the point of waste generation and concludes with its final removal by a certified hazardous waste contractor. The following workflow provides a logical sequence to ensure safety and compliance.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Final Disposal A 1. Waste Generation & Immediate Segregation B 2. Waste Characterization & Labeling A->B Characterize waste stream C 3. Selection of Compatible Waste Container B->C Select appropriate container D 4. In-Lab Neutralization (Optional, if feasible) C->D Consider pre-treatment options E 5. Secure Temporary Storage C->E Direct storage for untreated waste D->E Store safely before pickup F 6. Arrange for Pickup by Certified Waste Vendor E->F Schedule disposal G 7. Documentation & Record Keeping F->G Maintain compliance records

Caption: Disposal workflow for 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride.

Detailed Disposal Protocols

This section provides detailed instructions for each step of the disposal process. The causality behind each procedural choice is explained to foster a deeper understanding of the safety principles involved.

Waste Segregation and Collection

Core Principle: Preventing accidental and hazardous chemical reactions is the primary goal of waste segregation. Aromatic amine hydrochlorides are incompatible with certain classes of chemicals.

Procedure:

  • Designate a specific waste stream: At the point of generation, establish a dedicated waste container for 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves).

  • Avoid mixing with incompatible materials: Do not mix this waste with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong bases.[1] Mixing with strong bases will neutralize the hydrochloride salt, liberating the free amine which may have different solubility and reactivity characteristics.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect dry, solid waste in a clearly labeled, dedicated hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.

Waste Container Management

Core Principle: The integrity of the waste container is crucial for preventing leaks and environmental contamination. The choice of container material must be based on chemical compatibility.

Container Selection:

  • Primary Containers: Use high-density polyethylene (HDPE) or glass containers for collecting waste of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride.[2][3] These materials exhibit good resistance to a wide range of chemicals, including amines.

  • Secondary Containment: Always place primary waste containers in a secondary containment bin or tray. This is particularly important for liquid waste to contain any potential leaks.

Labeling: Proper labeling is a regulatory requirement and a critical safety measure. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride"

  • The CAS number: 473704-48-2

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name of the principal investigator or laboratory contact.

Storage:

  • Keep waste containers tightly sealed when not in use.[2]

  • Store containers in a designated and secure satellite accumulation area that is well-ventilated.[4]

  • Ensure the storage area is away from direct sunlight and sources of heat.[1]

In-Laboratory Neutralization (Optional)

Core Principle: For aqueous waste streams, neutralization of the hydrochloride salt can be a viable pre-treatment step to reduce the corrosivity of the waste. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Procedure for Neutralization of Aqueous Solutions:

  • Work in a chemical fume hood and wear appropriate PPE.

  • Dilution: If the concentration of the amine hydrochloride in the aqueous waste is high, it should be diluted with water in a large, appropriate container before neutralization.

  • Slow Addition of a Weak Base: While stirring the diluted waste solution, slowly add a weak base such as a 5% solution of sodium bicarbonate or sodium carbonate.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be near neutral (pH 6-8).

  • Observe for Off-gassing: Be aware of potential effervescence (release of carbon dioxide gas) during the addition of the carbonate base. Add the base slowly to control the rate of gas evolution.

  • Final Disposal of Neutralized Solution: The neutralized solution must still be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain.

Decontamination of Empty Containers

Core Principle: "Empty" containers that held 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride are still considered hazardous waste until properly decontaminated.

Procedure:

  • Triple Rinse: Rinse the empty container with a suitable solvent in which the compound is soluble (e.g., methanol or ethanol) three times.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.

  • Deface Label: After triple rinsing, completely remove or deface the original label on the container.

  • Final Disposal of Decontaminated Container: Once decontaminated and with the label removed, the container can typically be disposed of as non-hazardous waste or recycled according to your institution's policies.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

Procedure for Small Spills:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and absorb the spilled material.[5]

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent solution and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Final Disposal

All generated hazardous waste containing 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride must be disposed of through your institution's designated hazardous waste management program.

Procedure:

  • Schedule a Pickup: Contact your EHS office or the designated hazardous waste coordinator to arrange for the collection of your properly labeled and sealed waste containers.

  • Maintain Records: Keep accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies. This is part of the "cradle-to-grave" responsibility for hazardous waste generators.

References

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